Brimonidine tartrate
Description
Properties
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59803-98-4 (Parent) | |
| Record name | Brimonidine tartrate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70911371 | |
| Record name | Brimonidine tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70359-46-5 | |
| Record name | Brimonidine tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70359-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brimonidine tartrate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brimonidine tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brimonidine Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRIMONIDINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9CL2DY2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Brimonidine Tartrate, a Selective Alpha-2 Adrenergic Agonist
Abstract
Brimonidine tartrate is a potent and highly selective alpha-2 (α2) adrenergic receptor agonist widely utilized in the management of glaucoma and ocular hypertension.[1][2] Its primary therapeutic effect, the reduction of intraocular pressure (IOP), is achieved through a dual mechanism: an initial reduction in aqueous humor production followed by a long-term increase in uveoscleral outflow.[3][4] This action is mediated by the activation of Gi protein-coupled α2-adrenergic receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] Beyond its hypotensive effects, brimonidine exhibits IOP-independent neuroprotective properties, activating critical cell survival signaling pathways such as PI3K/Akt and MAPK/ERK in retinal cells. This guide provides a detailed examination of the molecular mechanisms, receptor interactions, and key experimental methodologies that define the pharmacological profile of this compound.
Receptor Selectivity and Binding Profile
Brimonidine is classified as a third-generation α2-adrenergic agonist, distinguished by its high selectivity for the α2 receptor over the α1 receptor subtype. This selectivity is significantly greater than that of its predecessors, clonidine and apraclonidine, with reports indicating a preference of more than 1000- to 1780-fold for α2 over α1 receptors. This high degree of selectivity minimizes the α1-mediated side effects commonly associated with less selective agonists, such as mydriasis and eyelid retraction.
Data Presentation: Receptor Binding Affinities
The binding affinity of brimonidine and the comparative agonist clonidine for the three α2-adrenergic receptor subtypes (α2A, α2B, α2C) has been quantified through radioligand binding assays. The inhibitor constant (Ki), representing the concentration required to produce half-maximum inhibition, is a measure of binding affinity, with lower values indicating higher affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) ± SEM |
| Brimonidine | α2A | 3.7 ± 0.8 |
| α2B | 512 ± 3 | |
| α2C | 120 ± 13 | |
| Clonidine | α2A | 11 ± 3 |
| α2B | 40 ± 4 | |
| α2C | 134 ± 4 | |
| Table 1: Comparative binding affinities of brimonidine and clonidine for α2-adrenergic receptor subtypes. Data sourced from Uhlen et al. as cited in Chen et al. 2018. |
Core Mechanism of Action: Intraocular Pressure Reduction
Brimonidine lowers IOP through a well-established dual mechanism of action that evolves with the duration of treatment.
Aqueous Humor Suppression
Upon initial administration, brimonidine primarily acts to reduce the production of aqueous humor. This is the classic response to α2-agonist stimulation in the ciliary body epithelium. The binding of brimonidine to presynaptic α2-receptors inhibits the release of norepinephrine, while its action on postsynaptic α2-receptors in the ciliary epithelium directly suppresses aqueous formation.
This process is initiated by the binding of brimonidine to the α2-adrenergic receptor, a G protein-coupled receptor (GPCR). This activation stimulates the associated inhibitory G protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP), resulting in decreased aqueous humor production by the ciliary body.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Acute versus chronic effects of brimonidine on aqueous humor dynamics in ocular hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Brimonidine Tartrate: A Deep Dive into its Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the receptor selectivity profile of brimonidine tartrate, a potent alpha-2 adrenergic agonist. This document provides a comprehensive overview of its binding affinities, the functional consequences of receptor activation, and the intricate signaling pathways involved.
Introduction
This compound is a third-generation alpha-adrenergic agonist that exhibits a high degree of selectivity for the alpha-2 adrenergic receptor over the alpha-1 adrenergic receptor.[1][2][3] This selectivity profile is a key determinant of its therapeutic efficacy in lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension, as well as in the treatment of facial erythema of rosacea.[1] Beyond its well-established role as an alpha-2 agonist, brimonidine also demonstrates affinity for imidazoline receptors, adding another layer of complexity and potential therapeutic relevance to its pharmacological profile.[4] This guide will dissect the quantitative aspects of brimonidine's receptor binding, detail the experimental methodologies used for its characterization, and visualize the downstream signaling cascades.
Receptor Binding Affinity
The interaction of brimonidine with its target receptors is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Brimonidine's selectivity is most pronounced in its preference for the alpha-2 adrenergic receptors over the alpha-1 subtypes.
Quantitative Receptor Binding Profile of Brimonidine
| Receptor Subtype | Ki (nM) | Selectivity vs. α1 | Reference |
| Adrenergic Receptors | |||
| α2A | 3.7 ± 0.8 | ~1000-fold | |
| α2B | 512 ± 3 | ||
| α2C | 120 ± 13 | ||
| α1 | >1000 | ||
| Imidazoline Receptors | |||
| I1 | Affinity noted, specific Ki variable in literature | - | |
| I2 | Lower affinity than for α2 | - | |
| I3 | Not well characterized for brimonidine | - |
Note: The selectivity of brimonidine for alpha-2 over alpha-1 receptors is consistently reported to be in the range of 1000-fold or greater. The binding affinity for imidazoline receptors is less consistently quantified in the literature.
Experimental Protocols
The determination of brimonidine's receptor selectivity profile relies on a combination of in vitro binding and functional assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a tissue or cell membrane preparation containing the receptor. A competing, non-labeled compound (in this case, brimonidine) is added at various concentrations. The ability of the non-labeled compound to displace the radiolabeled ligand is measured, and from this competition curve, the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Typical Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-rauwolscine for α2-adrenergic receptors) and varying concentrations of brimonidine.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of brimonidine. The IC50 is determined, and the Ki is calculated.
Below is a generalized workflow for a radioligand displacement assay.
Functional Assays
Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For G-protein coupled receptors (GPCRs) like the alpha-2 adrenergic receptor, a common functional assay is the measurement of second messenger levels, such as cyclic adenosine monophosphate (cAMP).
Principle: Alpha-2 adrenergic receptors are coupled to inhibitory G-proteins (Gi). Activation of these receptors by an agonist like brimonidine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Typical Protocol Outline (cAMP Assay):
-
Cell Culture: Cells expressing the alpha-2 adrenergic receptor are cultured.
-
Stimulation: The cells are treated with an agent that stimulates adenylyl cyclase and increases cAMP levels (e.g., forskolin).
-
Agonist Treatment: The stimulated cells are then treated with varying concentrations of brimonidine.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay.
-
Data Analysis: The ability of brimonidine to inhibit the forskolin-stimulated cAMP production is quantified, and an EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.
Below is a workflow for a typical cAMP functional assay.
Signaling Pathways
The physiological and therapeutic effects of brimonidine are a direct consequence of the signaling cascades initiated by its binding to alpha-2 adrenergic and I1-imidazoline receptors.
Alpha-2 Adrenergic Receptor Signaling
The canonical signaling pathway for alpha-2 adrenergic receptors involves the heterotrimeric G-protein, Gi.
Pathway Description:
-
Brimonidine binds to and activates the alpha-2 adrenergic receptor.
-
The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.
-
The Gi protein dissociates into its Gαi-GTP and Gβγ subunits.
-
The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase.
-
Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA).
-
The decrease in PKA activity alters the phosphorylation state of various downstream proteins, leading to the ultimate cellular response, such as reduced aqueous humor production in the eye.
I1-Imidazoline Receptor Signaling
The signaling pathway for the I1-imidazoline receptor is distinct from the classical G-protein coupled pathways and is not fully elucidated. However, evidence points towards the involvement of phospholipases.
Pathway Description:
-
Brimonidine binds to the I1-imidazoline receptor.
-
The activated receptor is thought to stimulate the activity of phosphatidylcholine-selective phospholipase C (PC-PLC).
-
PC-PLC hydrolyzes phosphatidylcholine, a major component of the cell membrane, to produce the second messengers diacylglycerol (DAG) and phosphocholine.
-
DAG, in turn, activates Protein Kinase C (PKC).
-
PKC can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK.
-
This cascade of events ultimately leads to changes in gene expression and other cellular responses. Another proposed pathway involves the activation of phospholipase A2, leading to the release of arachidonic acid and the subsequent production of eicosanoids.
Conclusion
This compound's receptor selectivity profile is central to its clinical utility. Its high affinity and selectivity for the alpha-2 adrenergic receptor, coupled with its activity at imidazoline receptors, result in a multifaceted pharmacological profile. The detailed understanding of its binding characteristics, the methodologies for their determination, and the intricate signaling pathways it modulates, as outlined in this guide, are crucial for the ongoing research and development of novel therapeutics targeting these receptor systems.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Adrenergic and imidazoline receptor-mediated responses to UK-14,304-18 (brimonidine) in rabbits and monkeys. A species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Pharmacodynamics of Brimonidine Tartrate in Retinal Ganglion Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacodynamics of brimonidine tartrate, a selective alpha-2 adrenergic agonist, with a specific focus on its neuroprotective effects on retinal ganglion cells (RGCs). Brimonidine is a cornerstone in the management of glaucoma, primarily for its intraocular pressure (IOP)-lowering properties. However, a significant body of evidence, detailed herein, demonstrates a direct neuroprotective action on RGCs, independent of its effects on IOP.[1][2] This guide synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex signaling pathways to provide a comprehensive resource for researchers in the field.
Core Mechanism of Action
Brimonidine's primary mechanism of action is the selective activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors.[3][4] In the eye, this activation leads to a dual effect on IOP: a reduction in aqueous humor production and an increase in uveoscleral outflow.[5] Beyond this, alpha-2 adrenergic receptors are present on retinal ganglion cells, and their activation by brimonidine initiates a cascade of intracellular signaling events that confer neuroprotection against a variety of stressors, including ischemia, glutamate excitotoxicity, oxidative stress, and elevated IOP.
Quantitative Analysis of Brimonidine's Neuroprotective Efficacy
The neuroprotective effects of brimonidine have been quantified in numerous preclinical studies. The following tables summarize key findings on RGC survival in various models of retinal injury.
Table 1: Dose-Dependent Neuroprotection of Brimonidine in a Rat Model of Transient Retinal Ischemia
| Brimonidine Concentration | Mean RGC Loss (%) | RGC Survival (%) | Reference |
| Saline Control | ~46% | ~54% | |
| 0.0001% | ~37% | ~63% | |
| 0.001% | ~24% | 76% | |
| 0.01% | ~10% | 90% | |
| 0.1% | 0% | 100% |
Data from a study where RGCs were subjected to 90 minutes of transient ischemia.
Table 2: Neuroprotection of Systemic Brimonidine in a Rat Model of Chronic Ocular Hypertension
| Treatment Group | Dose | Mean RGC Loss after 3 Weeks (%) | Reference |
| Vehicle Control | - | 33% ± 3% | |
| Brimonidine | 0.5 mg/kg/day | 26% ± 1% | |
| Brimonidine | 1 mg/kg/day | 15% ± 2% | |
| Timolol | 2 mg/kg/day | 33% ± 5.6% |
This study highlights that systemic brimonidine, which has a minimal effect on IOP, significantly reduces RGC loss in a chronic glaucoma model.
Table 3: Brimonidine's Protective Effect on Purified Rat RGCs Under Various Stress Conditions
| Stress Condition | Control RGC Survival (%) | Brimonidine (1 µM) RGC Survival (%) | Reference |
| Glutamate (25 µM) | 58.2% | 80.6% | |
| Oxidative Stress | 59.3% | 79.8% | |
| Hypoxia | 53.2% | 77.4% |
These in vitro results demonstrate the direct protective effect of brimonidine on RGCs, independent of other retinal cell types or IOP.
Key Signaling Pathways in Brimonidine-Mediated Neuroprotection
Brimonidine's neuroprotective effects are mediated by a complex interplay of intracellular signaling pathways. Activation of the alpha-2 adrenergic receptor on RGCs triggers several downstream cascades that promote cell survival and inhibit apoptosis.
Modulation of NMDA Receptor Function
One of the critical neuroprotective mechanisms of brimonidine involves the modulation of N-methyl-D-aspartate (NMDA) receptor activity. Over-activation of NMDA receptors by glutamate leads to excitotoxicity, a major contributor to RGC death in glaucoma. Brimonidine, through the alpha-2 adrenergic receptor, reduces intracellular cyclic AMP (cAMP) levels, which in turn suppresses NMDA receptor-mediated calcium influx and whole-cell currents.
Upregulation of Neurotrophic Factors and Activation of Survival Pathways
Brimonidine has been shown to upregulate the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and basic fibroblast growth factor (bFGF). These factors then activate their respective receptor tyrosine kinases (e.g., TrkB for BDNF), leading to the activation of pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Modulation of Apoptotic Pathways
Brimonidine influences the expression and activity of key proteins involved in the apoptotic cascade. It has been shown to reduce the levels of pro-apoptotic proteins like Bax and p38 MAPK, while increasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
Detailed Experimental Protocols
A comprehensive understanding of the pharmacodynamics of brimonidine is built upon robust experimental methodologies. Below are detailed protocols for key experiments cited in this guide.
Retinal Ischemia-Reperfusion Injury Model in Rats
This in vivo model is crucial for studying the neuroprotective effects of drugs against ischemic damage to the retina.
Objective: To induce a transient ischemic event in the rat retina to mimic conditions of retinal artery occlusion and assess the protective effects of brimonidine.
Protocol:
-
Animal Preparation: Adult Sprague-Dawley or Brown Norway rats are anesthetized.
-
Retrograde Labeling of RGCs (Optional but recommended for quantification): Seven days prior to ischemia, the fluorescent tracer Fluorogold is applied to both superior colliculi to retrogradely label RGCs.
-
Induction of Ischemia: The anterior chamber of one eye is cannulated with a 30-gauge needle connected to a saline reservoir. The intraocular pressure is raised to 110-120 mmHg for a period of 50-90 minutes by elevating the saline reservoir. Confirmation of ischemia is achieved by observing the whitening of the iris and the loss of the pattern electroretinogram (PERG) signal.
-
Drug Administration: this compound ophthalmic solution (at various concentrations) or vehicle is topically applied to the eye one hour prior to the induction of ischemia.
-
Reperfusion: After the ischemic period, the needle is withdrawn, allowing for the reperfusion of retinal blood vessels.
-
Assessment of RGC Survival: Seven to 21 days post-ischemia, the animals are euthanized, and the retinas are dissected and flat-mounted. The density of surviving, Fluorogold-labeled RGCs is quantified by counting cells in standardized regions of the retina using fluorescence microscopy.
Chronic Ocular Hypertension Model in Rats
This model simulates the chronic elevation of IOP characteristic of glaucoma, allowing for the long-term evaluation of neuroprotective agents.
Objective: To create a sustained elevation of IOP in the rat eye to induce glaucomatous optic neuropathy and evaluate the neuroprotective efficacy of brimonidine.
Protocol:
-
Induction of Ocular Hypertension: IOP is elevated by laser photocoagulation of the episcleral and limbal veins. This procedure obstructs aqueous humor outflow, leading to a chronic increase in IOP.
-
Drug Administration: Brimonidine is administered systemically via subcutaneous osmotic pumps or intraperitoneal injections to minimize its IOP-lowering effects and isolate its neuroprotective actions. Doses typically range from 0.5 to 1 mg/kg/day.
-
Monitoring: IOP is monitored regularly throughout the study period.
-
Assessment of RGC Loss: After a period of 3 to 8 weeks, RGCs are retrogradely labeled with a fluorescent tracer like dextran-tetramethylrhodamine injected into the superior colliculus. The retinas are then whole-mounted, and the number of labeled RGCs is counted to determine the extent of cell loss compared to control eyes.
In Vitro Purified RGC Culture and Stress Assays
This method allows for the direct assessment of a drug's effect on RGCs in a controlled environment, free from the influence of other retinal cells.
Objective: To isolate and culture purified RGCs from neonatal rats and subject them to various neurotoxic insults to evaluate the direct neuroprotective effects of brimonidine.
Protocol:
-
RGC Isolation: Retinas are dissected from 6-8 day old Wistar rat pups. A two-step immunopanning procedure is used to purify the RGCs.
-
Cell Culture: Purified RGCs are cultured in a defined medium containing essential growth factors.
-
Induction of Cellular Stress: After 72 hours in culture, the RGCs are exposed to one of the following stress conditions:
-
Glutamate Excitotoxicity: Glutamate is added to the culture medium at a concentration of 25 µM for 72 hours.
-
Oxidative Stress: The culture medium is replaced with a medium lacking antioxidants for 24 hours.
-
Hypoxia: The cell cultures are placed in a controlled-atmosphere incubator with an oxygen level of 5% of the normal partial pressure for 12 hours.
-
-
Drug Treatment: Brimonidine is added to the culture medium at various concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM) concurrently with the stress-inducing agent.
-
Assessment of RGC Viability: RGC survival is quantified by counting live cells, often identified by the uptake of calcein-AM and exclusion of ethidium homodimer-1, and expressed as a percentage of the survival in control (non-stressed) cultures.
Experimental Workflow for Assessing Brimonidine's Neuroprotective Effects
Conclusion
The pharmacodynamics of this compound in retinal ganglion cells extend far beyond its well-established role in lowering intraocular pressure. A substantial body of preclinical evidence demonstrates its direct neuroprotective capabilities, mediated through the activation of alpha-2 adrenergic receptors on RGCs. This activation triggers a multifaceted response, including the modulation of NMDA receptor function, the upregulation of endogenous neurotrophic factors, and the inhibition of apoptotic pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of brimonidine and the development of novel neuroprotective strategies for glaucoma and other optic neuropathies. The continued elucidation of these complex signaling networks will be pivotal in translating these promising preclinical findings into tangible clinical benefits for patients at risk of irreversible vision loss.
References
- 1. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection of retinal ganglion cells by brimonidine in rats with laser-induced chronic ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
An In-depth Technical Guide to Brimonidine Tartrate: Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brimonidine tartrate is a potent and highly selective alpha-2 (α2) adrenergic receptor agonist primarily utilized in ophthalmology to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Its therapeutic effect is achieved through a dual mechanism: decreasing aqueous humor production and increasing uveoscleral outflow.[3][4][5] This guide provides a detailed examination of the molecular structure, physicochemical properties, pharmacodynamics, and key experimental protocols associated with this compound, serving as a comprehensive resource for the scientific community.
Molecular Structure and Physicochemical Properties
This compound is the L-tartrate salt of brimonidine. Chemically, it is designated as 5-bromo-6-(2-imidazolidinylideneamino) quinoxaline L-tartrate. The presence of the tartrate salt enhances the aqueous solubility of the brimonidine base.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-Bromo-6-(2-imidazolidinylideneamino) quinoxaline L-tartrate | |
| Molecular Formula | C₁₁H₁₀BrN₅ • C₄H₆O₆ | |
| Molecular Weight | 442.24 g/mol | |
| Appearance | Off-white to pale yellow or pale pink powder | |
| Melting Point | 202 - 210 °C | |
| pKa | 7.78 ± 0.05 | |
| Solubility | ||
| Water | 34 mg/mL | |
| DMSO | >60 mg/mL (88 mg/mL reported) | |
| Propylene Glycol | ~1.0 mg/mL | |
| Ethanol | 0.6 mg/mL | |
| Acetone | <0.2 mg/mL | |
| pH (1% solution) | 3.5 |
Pharmacodynamics and Mechanism of Action
Brimonidine is a third-generation α2-adrenergic agonist, demonstrating a high selectivity for the α2 receptor over the α1 receptor—by a factor of approximately 1000 to 1780-fold. This selectivity is crucial as it minimizes the α1-mediated side effects commonly associated with less selective agonists, such as vasoconstriction, mydriasis, and eyelid retraction.
The primary therapeutic action of brimonidine is the lowering of IOP. This is accomplished via a dual mechanism:
-
Reduction of Aqueous Humor Production: Activation of α2-adrenergic receptors in the ciliary body inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the secretion of aqueous humor.
-
Increased Uveoscleral Outflow: Chronic administration of brimonidine enhances the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route in the eye.
Beyond its IOP-lowering effects, brimonidine has demonstrated neuroprotective properties, potentially safeguarding retinal ganglion cells from apoptosis induced by elevated pressure and other stressors.
Signaling Pathway
The mechanism of action is initiated by the binding of brimonidine to the Gi-protein coupled α2-adrenergic receptor. This activation leads to the inhibition of adenylyl cyclase, thereby reducing cAMP production. Furthermore, studies indicate that brimonidine can activate downstream survival signaling pathways, such as the PI3/Akt and MAPK/ERK pathways, contributing to its neuroprotective effects.
Caption: Brimonidine's dual-action signaling pathway.
Key Experimental Protocols
Characterization of this compound involves a range of analytical and functional assays. Below are generalized methodologies based on standard practices in the field.
Receptor Binding Assay (Competitive)
This protocol outlines a method to determine the binding affinity (Ki) of brimonidine for the α2-adrenergic receptor using a radiolabeled antagonist.
Objective: To quantify the affinity of this compound for α2-adrenergic receptors.
Materials:
-
Cell membranes prepared from tissue or cells expressing α2-adrenergic receptors (e.g., human ciliary body).
-
Radioligand: [³H]-RX821002 (a known α2-antagonist).
-
This compound standard solutions (serial dilutions).
-
Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (cold Incubation Buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Reaction Setup: In microcentrifuge tubes, combine cell membranes (50-100 µg protein), a fixed concentration of [³H]-RX821002 (e.g., 0.5 nM), and varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Total & Non-specific Binding: Prepare tubes for total binding (no competitor) and non-specific binding (excess non-labeled antagonist, e.g., 10 µM yohimbine).
-
Incubation: Incubate all tubes at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with cold Wash Buffer to remove any remaining unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitor counts. Plot the percentage of specific binding against the logarithm of brimonidine concentration. Determine the IC₅₀ (concentration of brimonidine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Caption: Workflow for a competitive receptor binding assay.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a stability-indicating HPLC method for the determination of this compound in pharmaceutical formulations.
Objective: To accurately quantify this compound concentration and assess its stability.
Materials:
-
HPLC system with UV or Diode Array Detector (DAD).
-
C18 column (e.g., Inertsil ODS 3V).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M Octane 1-sulfonic acid sodium salt, pH adjusted to 3.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 64:36 v/v).
-
This compound reference standard.
-
Sample solution (e.g., extracted from eye drops).
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase. Create a series of working standard solutions by diluting the stock to generate a calibration curve (e.g., 0.01-50 µg/mL).
-
Sample Preparation: Dilute the pharmaceutical formulation with the mobile phase to a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: As described above.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 246-254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Analysis: Inject the standard solutions to establish the calibration curve (Peak Area vs. Concentration). Inject the sample solutions in triplicate.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.
-
Validation (per ICH guidelines): Validate the method for linearity, accuracy, precision (intra-day and inter-day), specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ).
Conclusion
This compound remains a cornerstone in the management of glaucoma due to its potent IOP-lowering efficacy, favorable safety profile stemming from high α2-receptor selectivity, and potential neuroprotective benefits. A thorough understanding of its molecular properties, pharmacodynamic profile, and the analytical methods used for its characterization is essential for ongoing research, formulation development, and clinical application. This guide provides a foundational repository of technical information to support these endeavors.
References
The Genesis of a Landmark Glaucoma Therapy: An In-depth History and Discovery of Brimonidine as a Selective Alpha-2 Adrenergic Agonist
A deep dive into the scientific journey of brimonidine, from its chemical synthesis to its establishment as a cornerstone in glaucoma management. This technical guide illuminates the key experiments, pharmacological profile, and the researchers who pioneered this selective alpha-2 adrenergic agonist.
Introduction
Brimonidine, a third-generation alpha-2 adrenergic agonist, represents a significant advancement in the medical management of open-angle glaucoma and ocular hypertension. Its development marked a pivotal shift towards more selective and targeted therapeutic approaches, offering a favorable balance of efficacy and safety. This in-depth guide explores the history and discovery of brimonidine, detailing its synthesis, mechanism of action, and the critical experiments that defined its pharmacological character.
A Historical Perspective: The Quest for a Better Glaucoma Treatment
The story of brimonidine begins in the 1980s within the laboratories of Allergan Pharmaceuticals, a company with a long-standing commitment to eye care.[1][2] Researchers were actively seeking a new class of drugs, specifically alpha-2 adrenergic agonists, with the potential to lower intraocular pressure (IOP), a primary risk factor for glaucomatous optic nerve damage.[1] The goal was to develop a compound with high selectivity for the alpha-2 adrenergic receptor to minimize the side effects associated with less selective adrenergic agonists.
Brimonidine was patented in 1972, but it was the extensive research and development efforts at Allergan that ultimately brought it to the forefront of glaucoma therapy.[3] After years of preclinical and clinical investigation, the ophthalmic solution of brimonidine received its first FDA approval in 1996 under the brand name Alphagan®.[4] This marked a significant milestone, making brimonidine the only selective alpha-adrenergic receptor agonist approved for the chronic treatment of glaucoma at the time.
Key figures in the development and patenting of various brimonidine formulations include inventors such as J.C. Danielewicz, who was involved in its initial synthesis, and researchers at Allergan including Chin-Ming Chang, Gary J. Beck, Cynthia C. Pratt, Amy L. Batoosingh, Anthony J. Dziabo, Paul S. Ripley, and Dr. F. G. Kerslake, who contributed to the development of its various formulations.
The Chemical Blueprint: Synthesis of Brimonidine
The initial synthesis of brimonidine was first reported by Danielewicz and co-workers. A common starting material for several synthetic routes is 6-amino-5-bromoquinoxaline. One of the early methods involved the reaction of 6-amino-5-bromoquinoxaline with thiophosgene to form an isothiocyanate intermediate. This intermediate was then reacted with ethylenediamine to yield brimonidine. Over the years, various modifications and alternative synthetic strategies have been developed to improve yield, purity, and safety, avoiding the use of hazardous reagents like thiophosgene and carcinogenic solvents like benzene.
Unraveling the Mechanism of Action: A Highly Selective Agonist
Brimonidine's therapeutic success lies in its high selectivity for the alpha-2 adrenergic receptor over the alpha-1 adrenergic receptor. Preclinical studies revealed that brimonidine is approximately 1000-fold more selective for the alpha-2 adrenoceptor. This high selectivity is crucial for minimizing alpha-1 mediated side effects such as mydriasis (pupil dilation) and vasoconstriction of retinal blood vessels.
Upon binding to and activating alpha-2 adrenergic receptors in the ciliary body of the eye, brimonidine initiates a dual mechanism of action to lower IOP:
-
Reduction of Aqueous Humor Production: Activation of presynaptic alpha-2 receptors on sympathetic nerve terminals inhibits the release of norepinephrine. This leads to a decrease in aqueous humor formation by the ciliary epithelium.
-
Increased Uveoscleral Outflow: Brimonidine also enhances the drainage of aqueous humor through the uveoscleral pathway, an alternative outflow route to the conventional trabecular meshwork.
This dual action provides a potent and sustained reduction in intraocular pressure.
Quantitative Pharmacology: Defining Brimonidine's Profile
The pharmacological profile of brimonidine has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize key quantitative data that underscore its potency and selectivity.
| Adrenergic Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Alpha-2A | 2.7 | |
| Alpha-2B | 52 | |
| Alpha-2C | 44 | |
| Alpha-1 | 1800 | |
| Table 1: Brimonidine Binding Affinity for Adrenergic Receptor Subtypes |
| Parameter | Value | Animal Model | Reference |
| Maximum IOP Reduction | 5.7 mmHg | Normotensive Rabbits | |
| Maximum IOP Reduction | 12.2 mmHg | Water Loading-Induced Ocular Hypertension in Rabbits | |
| Neuroprotective Effect | Prevention of Retinal Ganglion Cell Death | Mouse Model of Normal Tension Glaucoma | |
| Table 2: In Vivo Efficacy of Brimonidine in Animal Models |
Key Experimental Protocols
The characterization of brimonidine as a selective alpha-2 agonist relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for two of the most critical assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of brimonidine for different adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor subtypes of interest (e.g., from transfected cell lines or tissue homogenates) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
Competitive Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]-Rauwolscine for α2-receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled brimonidine.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of brimonidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of brimonidine as an agonist at Gi-coupled alpha-2 adrenergic receptors.
Methodology:
-
Cell Culture and Treatment: Cells expressing the alpha-2 adrenergic receptor are cultured and then treated with varying concentrations of brimonidine. For Gi-coupled receptors, the cells are often co-stimulated with forskolin to induce a measurable baseline level of cyclic adenosine monophosphate (cAMP).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay. This typically involves a labeled cAMP tracer and a specific anti-cAMP antibody.
-
Detection: The amount of labeled cAMP tracer bound to the antibody is quantified using various detection methods, such as fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA). The signal is inversely proportional to the amount of cAMP in the cell lysate.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the cell lysates are determined from the standard curve. The EC50 value, which is the concentration of brimonidine that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, is then calculated.
Visualizing the Science: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Conclusion
The discovery and development of brimonidine as a selective alpha-2 adrenergic agonist stands as a testament to the power of targeted drug design in ophthalmology. From its initial synthesis to its well-defined pharmacological profile, brimonidine has provided a valuable therapeutic option for millions of patients with glaucoma. Its journey, marked by rigorous scientific investigation and innovation at Allergan, has not only improved patient care but has also paved the way for the development of other selective ocular hypotensive agents. The in-depth understanding of its mechanism and the key experiments that defined its properties continue to be a cornerstone of ophthalmic pharmacology.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. Allergan: Listening to Customers has Led to Success | Ophthalmology Management [ophthalmologymanagement.com]
- 3. WO2021222525A1 - Brimonidine compositions and methods of use - Google Patents [patents.google.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Brimonidine Tartrate: A Deep Dive into its Role in Aqueous Humor Dynamics
For Researchers, Scientists, and Drug Development Professionals
Brimonidine tartrate, a highly selective alpha-2 adrenergic receptor agonist, stands as a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2] Its efficacy stems from a dual mechanism of action that modulates the delicate balance of aqueous humor production and outflow.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms by which this compound influences aqueous humor dynamics, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action: A Two-Pronged Approach
Brimonidine's primary therapeutic effect is the reduction of IOP, which it achieves through two principal mechanisms:
-
Reduction of Aqueous Humor Production: Upon acute or initial administration, brimonidine's predominant effect is the suppression of aqueous humor formation. By acting as an agonist at alpha-2 adrenergic receptors in the ciliary body, it is thought to inhibit adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels. This, in turn, reduces the rate of aqueous humor secretion by the ciliary epithelium. Some studies also suggest that brimonidine-induced vasoconstriction of ciliary blood vessels may contribute to the decrease in aqueous production.
-
Enhancement of Uveoscleral Outflow: With chronic or long-term use, the primary mechanism shifts to an increase in the uveoscleral outflow of aqueous humor. This pathway accounts for a portion of aqueous humor drainage independent of the conventional trabecular meshwork. The precise molecular mechanism for this enhancement is thought to involve the relaxation of the ciliary muscle and alterations in the extracellular matrix of the uveoscleral pathway, potentially mediated by the release of prostaglandins.
This dual action provides a comprehensive approach to lowering IOP, addressing both the inflow and a key outflow pathway of aqueous humor.
Quantitative Effects on Aqueous Humor Dynamics
The clinical and physiological effects of this compound on aqueous humor dynamics have been quantified in numerous studies. The following tables summarize key findings from research on human subjects.
Table 1: Effect of this compound on Intraocular Pressure (IOP)
| Study Population | Brimonidine Concentration | Duration of Treatment | Mean IOP Reduction (mmHg) | Comparison | Reference |
| Ocular Hypertensive Volunteers | 0.2% | 1 week | 4.7 ± 0.7 | Compared to baseline | |
| Ocular Hypertensive Volunteers | 0.2% | 1 week | 4.2 ± 0.4 | Compared to vehicle-treated contralateral eye | |
| Ocular Hypertensive Patients | 0.2% | 6 weeks (Daytime) | 1.5 to 2.2 | Compared to vehicle | |
| Normal Tension Glaucoma Patients | 0.2% | 30 days | 3.2 (from 17.1 to 13.9) | Compared to baseline | |
| Ocular Hypertensive Patients | 0.2% | Day 1 (3 hours post-dose) | 6.0 ± 0.6 | Compared to baseline | |
| Ocular Hypertensive Patients | 0.2% | Days 8 and 29 (3 hours post-dose) | ≥ 5.0 ± 0.7 | Compared to baseline |
Table 2: Effect of this compound on Aqueous Humor Flow
| Study Population | Brimonidine Concentration | Duration of Treatment | Percent Reduction in Aqueous Flow | Comparison | Reference |
| Ocular Hypertensive Volunteers | 0.2% | 1 week | 20% | Compared to baseline | |
| Healthy Human Subjects | 0.2% | Short-term | 33.1% | Compared to placebo | |
| Ocular Hypertensive Patients | 0.2% | Day 1 | 29% | Compared to baseline | |
| Ocular Hypertensive Patients | 0.2% | Day 29 | Not significantly different from baseline | Compared to baseline |
Table 3: Effect of this compound on Uveoscleral Outflow
| Study Population | Brimonidine Concentration | Duration of Treatment | Change in Uveoscleral Outflow | Comparison | Reference |
| Ocular Hypertensive Volunteers | 0.2% | 1 week | Increased (P = .04) | Compared to baseline | |
| Ocular Hypertensive Patients | 0.2% | 6 weeks (Daytime) | Increased by 0.84 µl/min | Compared to vehicle | |
| Ocular Hypertensive Patients | 0.2% | Day 8 | Increased by 60% (P < .06) | Compared to baseline | |
| Ocular Hypertensive Patients | 0.2% | Day 29 | Increased by 60% (P < .05) | Compared to baseline |
Table 4: Effect of this compound on Other Aqueous Humor Dynamic Parameters
| Parameter | Study Population | Brimonidine Concentration | Duration of Treatment | Effect | Reference |
| Outflow Facility | Ocular Hypertensive Volunteers | 0.2% | 1 week | No significant difference | |
| Episcleral Venous Pressure | Ocular Hypertensive Volunteers | 0.2% | 1 week | No significant difference | |
| Episcleral Venous Pressure | Mice | 0.1% | 30 minutes | Significantly lowered |
Signaling Pathways
The therapeutic effects of brimonidine are initiated by its interaction with alpha-2 adrenergic receptors. The subsequent intracellular signaling cascade leads to the observed changes in aqueous humor dynamics.
Figure 1: Signaling pathway for brimonidine-mediated reduction of aqueous humor production.
Figure 2: A generalized experimental workflow for clinical trials investigating brimonidine's effects.
Detailed Experimental Protocols
The quantitative data presented in this guide are derived from rigorous experimental methodologies. The following are detailed descriptions of the key protocols used to assess aqueous humor dynamics.
Measurement of Aqueous Humor Flow (Fluorophotometry)
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.
-
Fluorescein Instillation: A precise amount of sodium fluorescein dye is topically applied to the cornea of the subject. The dye penetrates the cornea and enters the anterior chamber.
-
Dye Distribution: A waiting period is observed to allow for the even distribution of fluorescein within the anterior chamber.
-
Fluorophotometer Measurement: A scanning fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and the cornea at multiple time points.
-
Calculation of Flow Rate: The rate of decrease in fluorescein concentration in the anterior chamber over time is used to calculate the aqueous humor flow rate. This is based on the principle that the washout of the dye is directly proportional to the flow of aqueous humor.
Measurement of Outflow Facility (Tonography)
Tonography is a non-invasive method used to estimate the facility of aqueous humor outflow through the trabecular meshwork.
-
Baseline IOP Measurement: The subject's baseline intraocular pressure is measured using a tonometer.
-
Tonographer Application: A calibrated electronic indentation tonometer (tonographer) is gently placed on the anesthetized cornea for a set period (typically 4 minutes). The weight of the tonographer artificially increases the IOP.
-
Pressure Recording: The tonographer continuously records the intraocular pressure as it gradually decreases due to the increased outflow of aqueous humor in response to the applied weight.
-
Calculation of Outflow Facility: The rate of pressure decay is used to calculate the outflow facility, expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).
Measurement of Episcleral Venous Pressure (Venomanometry)
Episcleral venous pressure (EVP) is the pressure within the episcleral veins, which represents the back pressure to aqueous humor outflow through the trabecular meshwork.
-
Subject Positioning: The subject is comfortably seated or positioned to allow clear access to the episcleral veins.
-
Venomanometer Application: A specialized instrument, a venomanometer, is used. This device typically consists of a pressure chamber connected to a pressure sensor.
-
Vein Compression: The pressure chamber is placed over an episcleral vein, and the pressure within the chamber is gradually increased until the vein just begins to collapse.
-
Pressure Reading: The pressure at which the vein collapses is recorded as the episcleral venous pressure.
Calculation of Uveoscleral Outflow
Uveoscleral outflow is not directly measured but is calculated using the Goldmann equation, which integrates the other measured parameters of aqueous humor dynamics.
Goldmann Equation: F_total = (IOP - EVP) * C + F_u
Where:
-
F_total is the total aqueous humor flow (measured by fluorophotometry).
-
IOP is the intraocular pressure.
-
EVP is the episcleral venous pressure.
-
C is the outflow facility (measured by tonography).
-
F_u is the uveoscleral outflow.
By rearranging the equation, uveoscleral outflow can be calculated:
F_u = F_total - (IOP - EVP) * C
Conclusion
This compound's role in the management of elevated intraocular pressure is well-established and scientifically supported. Its dual mechanism of action, involving both the reduction of aqueous humor production and the enhancement of uveoscleral outflow, provides a robust and effective means of lowering IOP. The quantitative data from numerous clinical studies, obtained through precise experimental protocols, consistently demonstrate its efficacy. For researchers and professionals in drug development, a thorough understanding of these core principles is essential for the continued innovation of glaucoma therapies and the optimization of patient care.
References
- 1. Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brimonidine: a new alpha2-adrenoreceptor agonist for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
cellular pathways affected by brimonidine tartrate
An In-depth Technical Guide to the Cellular Pathways Affected by Brimonidine Tartrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a highly selective alpha-2 (α2) adrenergic receptor agonist used primarily in the management of open-angle glaucoma and ocular hypertension.[1][2][3] Its primary therapeutic action is the reduction of intraocular pressure (IOP).[2][4] However, a significant body of preclinical and clinical research has illuminated its direct neuroprotective effects on retinal ganglion cells (RGCs), independent of IOP reduction. This guide provides a detailed examination of the core cellular and molecular pathways modulated by brimonidine, offering insights into its multifaceted mechanism of action.
Primary Mechanism of Action: IOP Reduction
Brimonidine's principal effect on IOP is mediated by its agonistic activity on α2-adrenergic receptors located in the ciliary body of the eye. This interaction initiates a dual mechanism to lower IOP:
-
Reduction of Aqueous Humor Production: Activation of α2-receptors in the ciliary epithelium inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (camp) levels, which in turn reduces the rate of aqueous humor secretion. This is the predominant effect observed during short-term treatment.
-
Increase in Uveoscleral Outflow: With chronic administration, brimonidine enhances the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route. This may involve relaxation of the ciliary muscle and remodeling of the extracellular matrix.
Neuroprotective Cellular Pathways
Beyond its hypotensive effects, brimonidine confers direct protection to retinal neurons, particularly RGCs, through the modulation of several critical intracellular signaling cascades.
PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Brimonidine has been shown to activate this pro-survival cascade in retinal cells.
-
Mechanism: Activation of α2-adrenergic receptors by brimonidine can lead to the activation of PI3K. Activated PI3K phosphorylates and activates Akt (also known as Protein Kinase B).
-
Downstream Effects: Phosphorylated Akt (p-Akt) promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins such as Bad and activating transcription factors that upregulate anti-apoptotic genes like Bcl-2 and Bcl-xL. This action helps to stabilize the mitochondrial membrane and prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway. Studies have demonstrated that brimonidine treatment attenuates the decrease in p-Akt levels in diabetic rat retinas and increases p-Akt in response to oxidative stress.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is crucial for cell growth, differentiation, and survival. Brimonidine's influence on this pathway is complex, involving both activation and negative feedback regulation.
-
Activation: Brimonidine stimulates the phosphorylation and activation of ERK1/2 in Müller cells and RGCs. This activation can be mediated through transactivation of Epidermal Growth Factor Receptors (EGFRs).
-
Negative Feedback: In response to injury, prolonged or excessive ERK activation can be detrimental. Brimonidine pretreatment has been shown to upregulate negative feedback regulators of the ERK pathway (e.g., MIG6, SPRY2, DUSPs). This action attenuates the injury-induced surge in ERK phosphorylation, thereby reducing glial cell dedifferentiation and promoting a neuroprotective state.
-
Link to Neurotrophins: The neuroprotective effects of Brain-Derived Neurotrophic Factor (BDNF), which is upregulated by brimonidine, are also mediated in part through the Trk-MAPK/ERK pathway.
Anti-Apoptotic Regulation
Brimonidine directly counteracts apoptotic pathways triggered by various insults like ischemia, oxidative stress, and glutamate excitotoxicity.
-
Modulation of Bcl-2 Family Proteins: Apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Brimonidine treatment has been shown to decrease the expression of Bax while increasing the expression of Bcl-xL. This shifts the cellular balance towards survival.
-
Inhibition of Caspase Activation: By preventing mitochondrial outer membrane permeabilization, brimonidine blocks the release of cytochrome c and subsequent activation of the caspase cascade, a key executioner of apoptosis.
Anti-inflammatory and Glial Modulation
Neuroinflammation, characterized by the activation of microglia and astrocytes (gliosis), is a key contributor to neurodegeneration in glaucoma. Brimonidine exhibits potent anti-inflammatory effects.
-
Reduced Glial Activation: In models of retinal injury, brimonidine treatment significantly reduces the upregulation of glial fibrillary acidic protein (GFAP) in astrocytes and ionized calcium-binding adapter molecule 1 (Iba-1) in microglia, markers of gliosis.
-
Cytokine Modulation: Brimonidine reverts the inflammatory profile by decreasing the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). It also suppresses the activation of the pro-inflammatory transcription factor NF-κB.
References
brimonidine tartrate neuroprotective signaling cascade
An In-depth Technical Guide on the Core Neuroprotective Signaling Cascade of Brimonidine Tartrate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a highly selective alpha-2 adrenergic receptor (α2-AR) agonist, is widely utilized in the management of glaucoma to lower intraocular pressure (IOP).[1][2] Beyond its primary hypotensive function, a substantial body of preclinical evidence has established its direct neuroprotective effects on retinal ganglion cells (RGCs), independent of IOP reduction.[1][3] This guide delineates the core molecular signaling cascades activated by brimonidine that contribute to RGC survival and function. The primary mechanism involves the activation of α2-ARs on RGCs, which triggers a multi-pronged downstream signaling network. Key pathways include the upregulation of Brain-Derived Neurotrophic Factor (BDNF), subsequent activation of the PI3K/Akt and MAPK/ERK pro-survival pathways, and the modulation of apoptotic proteins to favor cell survival. This document provides a comprehensive overview of these pathways, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of brimonidine's neuroprotective action.
Core Signaling Pathways
The neuroprotective effect of brimonidine is not mediated by a single mechanism but rather by the orchestration of several interconnected signaling pathways that collectively enhance RGC resilience against glaucomatous insults such as ischemia, oxidative stress, and glutamate excitotoxicity.[4]
Alpha-2 Adrenergic Receptor Activation
Brimonidine's activity initiates with its binding to α2-adrenergic receptors present in the inner retina. This interaction is the crucial upstream event that triggers all subsequent neuroprotective signaling. Brimonidine exhibits over 1000-fold selectivity for α2 over α1 receptors, minimizing off-target effects. Activation of these G-protein coupled receptors inhibits adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, an event that initiates multiple downstream cascades.
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
A pivotal mechanism in brimonidine-mediated neuroprotection is the upregulation of endogenous BDNF in RGCs. BDNF is a potent neurotrophin that promotes neuronal survival and function. Studies have demonstrated that brimonidine treatment significantly increases both BDNF mRNA and protein levels in the retina. This upregulation enhances the trophic support available to RGCs, making them more resistant to apoptotic triggers.
Activation of Pro-Survival Kinase Cascades: PI3K/Akt and MAPK/ERK
The increased expression of BDNF leads to the activation of its cognate receptor, Tropomyosin receptor kinase B (TrkB). BDNF-TrkB signaling, in turn, activates two major intracellular pro-survival pathways:
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival. Brimonidine has been shown to increase the phosphorylation of Akt (p-Akt), the active form of the kinase. Activated Akt phosphorylates and inactivates several pro-apoptotic targets, including BAD (Bcl-2-associated agonist of cell death), thereby promoting cell survival.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is also implicated in brimonidine's neuroprotective effects. Activation of this pathway is associated with enhanced cell survival and has been linked to brimonidine-mediated axonal regeneration after injury.
Modulation of the Apoptotic Cascade
Ultimately, the pro-survival signals initiated by brimonidine converge on the regulation of the intrinsic apoptotic pathway. Brimonidine has been shown to modulate the balance of the Bcl-2 family of proteins. It upregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl while downregulating the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio inhibits the release of cytochrome c from the mitochondria, a critical step in the activation of caspases and the execution of apoptosis.
Visualizing the Signaling Cascades
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Overview of Brimonidine's core neuroprotective signaling pathways.
Caption: Activation of PI3K/Akt and MAPK/ERK pathways via BDNF/TrkB signaling.
Caption: Workflow for assessing RGC neuroprotection in animal models.
Quantitative Data Summary
The neuroprotective efficacy of brimonidine has been quantified across numerous preclinical studies. The following tables summarize key findings.
Table 1: Effect of Brimonidine on Retinal Ganglion Cell (RGC) Survival
| Animal Model | Brimonidine Administration | Outcome Measure | Result | Reference |
| Rat, Chronic Ocular Hypertension | Subcutaneous (SC) | RGC Death Reduction | Up to 50% reduction vs. control | |
| Rat, Chronic Ocular Hypertension | Systemic (via osmotic pump) | RGC Loss Reduction | 33% loss in control vs. 15% in Brimonidine group | |
| Rat, Optic Nerve Crush | Intraperitoneal (IP) | RGC Density | 1281 cells/mm² (Brimonidine) vs. 1060 cells/mm² (Control) | |
| Rat, Optic Nerve Crush | Intraperitoneal (IP) | RGC Survival Rate | 61.0% (Brimonidine) vs. 53.5% (Control) | |
| Mouse, Optic Nerve Crush | Topical + IP | RGC Survival Rate | 81.5% (Brimonidine Combo) vs. 65.4% (Saline) | |
| Rat, Glaucoma Model | Intraperitoneal (IP) | Non-apoptotic RGCs | Significantly reversed the reduction in non-apoptotic RGCs | |
| Rat, TNF-induced Axonal Loss | Intravitreal | Axonal Protection | 86.4% protection vs. TNF injection alone |
Table 2: Modulation of Key Signaling Molecules by Brimonidine
| Target Molecule | Animal Model / Cell Type | Measurement | Result | Reference |
| BDNF mRNA | Rat Retina | Northern Blot | 28% increase vs. control | |
| BDNF-positive RGCs | Rat Retina | In situ hybridization | 55% to 166% increase in number vs. control | |
| BDNF mRNA | Mouse Retina (Ischemia/Reperfusion) | RT-PCR | Counteracted the downregulation of BDNF mRNA | |
| p-Akt | Rat Retina (Diabetic) | Western Blot | Attenuated the decrease in p-Akt levels | |
| Bcl-2 | Rat Retina (Diabetic) | Western Blot | Alleviated the decrease in Bcl-2 levels | |
| Bax | Rat Retina (Diabetic) | Western Blot | Attenuated the upregulation of Bax levels | |
| pSTR Amplitude | Rat RGCs (Axotomized) | Electroretinogram (ERG) | 161.8% increase on day 2 vs. control | |
| Inflammatory Markers (TNF-α, IL-1β) | Mouse Retina (Ischemia/Reperfusion) | Protein Levels | Significantly counteracted the increase in pro-inflammatory cytokines | |
| Anti-inflammatory Marker (IL-10) | Mouse Retina (Ischemia/Reperfusion) | Protein Levels | Significantly increased IL-10 levels |
Detailed Experimental Protocols
The following protocols provide a methodological framework for key experiments used to investigate the neuroprotective effects of brimonidine.
Protocol: RGC Survival Assessment in Optic Nerve Crush Model
This protocol is based on methodologies described in studies assessing RGC survival.
-
Animal Model and Anesthesia: Adult Sprague-Dawley rats or Balb/c mice are used. Anesthetize the animal with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Optic Nerve Crush (ONC) Procedure:
-
Make a small incision in the conjunctiva lateral to the orbit to expose the optic nerve.
-
Carefully separate the optic nerve from the sheath, avoiding damage to the ophthalmic artery.
-
Using self-closing micro-forceps, crush the optic nerve for a standardized duration (e.g., 10-60 seconds) at a fixed distance (e.g., 2 mm) from the globe.
-
-
Brimonidine Administration:
-
Divide animals into a control group (receiving vehicle, e.g., saline) and a treatment group.
-
Administer brimonidine via the desired route (e.g., intraperitoneal injection of 1 mg/kg) one hour before the ONC and daily thereafter.
-
-
Retrograde RGC Labeling:
-
Approximately 21-23 days post-crush, re-anesthetize the animals.
-
Using a stereotaxic frame, perform bilateral injections of a fluorescent retrograde tracer (e.g., 3% Fluoro-Gold) into the superior colliculi to label surviving RGCs.
-
-
Tissue Processing and Analysis:
-
Two days after labeling (to allow for tracer transport), sacrifice the animals and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde, dissect the retinas, and prepare them as flat mounts on glass slides.
-
Capture images from standardized regions of each retinal quadrant using a fluorescence microscope.
-
Count the number of Fluoro-Gold labeled cells using imaging software (e.g., ImageJ) to determine the average RGC density (cells/mm²).
-
Calculate the survival rate by comparing the RGC density in the crushed eye to the contralateral, uncrushed eye.
-
Protocol: Western Blot for p-Akt, p-ERK, and Bcl-2/Bax Expression
This protocol is a generalized method based on standard Western blotting procedures for analyzing protein expression and phosphorylation.
-
Sample Preparation:
-
Following experimental treatment (e.g., in vivo brimonidine administration to an animal model or in vitro treatment of retinal cell cultures), dissect and harvest retinal tissue.
-
Homogenize the tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt, mouse anti-p-ERK, rabbit anti-Bcl-2, rabbit anti-Bax) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using imaging software. Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. For phosphorylated proteins, normalize to the total protein level (e.g., p-Akt to total Akt).
-
Protocol: Measurement of Retinal BDNF Levels by ELISA
This protocol is adapted from methodologies for quantifying BDNF protein.
-
Tissue Collection and Lysis:
-
Dissect retinas from control and brimonidine-treated animals.
-
Homogenize the tissue in a suitable lysis buffer as specified by the ELISA kit manufacturer.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Determine the total protein concentration of the lysate for normalization.
-
-
ELISA Procedure:
-
Use a commercial BDNF ELISA kit (e.g., from R&D Systems or Promega).
-
Add standards, controls, and retinal lysate samples to the wells of the microplate, which is pre-coated with a monoclonal anti-BDNF antibody.
-
Incubate the plate to allow the BDNF in the samples to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add an enzyme-linked polyclonal antibody specific for BDNF to "sandwich" the captured BDNF.
-
Wash the wells again.
-
Add a substrate solution, which will react with the enzyme to produce a measurable color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of BDNF in the retinal samples by interpolating their absorbance values from the standard curve.
-
Normalize the BDNF concentration to the total protein content of the sample (e.g., pg of BDNF per mg of total protein).
-
Conclusion
The neuroprotective capacity of this compound is a well-documented phenomenon supported by extensive preclinical data. Its mechanism of action is multifaceted, originating from the activation of α2-adrenergic receptors and branching into several key pro-survival and anti-apoptotic signaling cascades. The upregulation of BDNF and the subsequent activation of the PI3K/Akt and MAPK/ERK pathways, coupled with the favorable modulation of Bcl-2 family proteins, form the core of its protective effects on retinal ganglion cells. This guide provides the foundational knowledge, quantitative evidence, and methodological framework for researchers and drug development professionals to further explore and leverage the therapeutic potential of brimonidine and other α2-adrenergic agonists in the treatment of neurodegenerative ophthalmic diseases. While clinical trials are still needed to fully validate these effects in humans, the preclinical evidence strongly supports a direct, IOP-independent neuroprotective role.
References
- 1. Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Frontiers | Brimonidine is Neuroprotective in Animal Paradigm of Retinal Ganglion Cell Damage [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Intraperitoneal Brimonidine Tartrate Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimonidine tartrate is a potent and selective alpha-2 adrenergic receptor agonist. While primarily formulated for ophthalmic use to reduce intraocular pressure in glaucoma, its systemic administration is increasingly being explored in preclinical research for its neuroprotective and analgesic properties. Intraperitoneal (IP) injection in murine models is a common method for evaluating the systemic effects of therapeutic compounds. This document provides a detailed protocol for the IP administration of this compound in mice, summarizes relevant quantitative data from the literature, and illustrates key experimental workflows and signaling pathways.
Data Presentation
Table 1: Dosages of Intraperitoneal this compound in Mice for Various Effects
| Parameter | Dosage | Vehicle | Mouse Strain | Observed Effect | Reference |
| Neuroprotection | 2 mg/kg/day | Ophthalmic Solution | Balb/c | Increased retinal ganglion cell survival after optic nerve crush. | [1] |
| Analgesia (Low Dose) | 0.016 mg/kg | Normal Saline | Not Specified | Significant reduction in acetic acid-induced writhing. | |
| Analgesia (Medium Dose) | 0.08 mg/kg | Normal Saline | Not Specified | Increased analgesic effect with some sedation. | |
| Analgesia (High Dose) | 0.4 mg/kg | Normal Saline | Not Specified | No writhing response observed. | |
| Hypnosis (ED50) | 75.7 mg/kg | Not Specified | Kunming | Median effective dose for hypnosis. | [2] |
| Toxicity (LD50) | 379 mg/kg | Not Specified | Kunming | Median lethal dose. | [2] |
Table 2: Pharmacokinetic and Distribution Data for Brimonidine
| Parameter | Value | Route of Administration | Species | Notes | Reference |
| Vitreous Concentration | 22 to 390 nM | Intraperitoneal | Rat | Demonstrates penetration to the posterior segment of the eye after systemic administration. | |
| Systemic Half-life | ~3 hours | Ocular | Human | Following ocular administration of a 0.2% solution. | [3] |
| Oral LD50 | 50 mg/kg | Oral | Mouse | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection
This protocol is based on methodologies cited for analgesic studies.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile 1.5 mL microcentrifuge tubes or other suitable sterile containers
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the mice to be injected, calculate the required concentration of the this compound solution. A typical injection volume for a mouse is 0.1 mL per 10 g of body weight.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in sterile saline: Add the appropriate volume of sterile 0.9% saline to the tube.
-
Vortex: Vortex the solution until the this compound is completely dissolved.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile container. This step is critical to ensure the sterility of the injectable solution.
-
Storage: The freshly prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Stability under these conditions should be validated by the researcher.
Protocol 2: Intraperitoneal Administration of this compound in Mice
Materials:
-
Prepared sterile this compound solution
-
Mice (appropriate strain and sex for the study)
-
Sterile syringes (e.g., 1 mL) and needles (27-30 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse accurately to determine the correct injection volume.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse should be held securely but without causing distress. For proper technique, ensure the head is immobilized and the hindquarters are stable.
-
-
Injection Site:
-
The preferred site for IP injection is the lower right or left quadrant of the abdomen. This avoids injection into the cecum, bladder, or liver.
-
-
Injection Procedure:
-
Tilt the mouse slightly with the head pointing downwards.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently aspirate to ensure that no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress, lethargy, or abnormal posture.
-
Continue to monitor the animals according to the specific experimental timeline.
-
Visualizations
Caption: Workflow for IP Administration of Brimonidine.
Caption: Brimonidine's Alpha-2 Adrenergic Signaling.
References
Brimonidine Tartrate for Neuroprotection in Rat Optic Nerve Crush Model: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of brimonidine tartrate in a rat model of optic nerve crush (ONC). The information is compiled from various studies, offering a comprehensive guide for researchers in this field.
Introduction
This compound, a selective alpha-2 adrenergic agonist, is commonly used to lower intraocular pressure in glaucoma patients.[1][2] Beyond its hypotensive effects, preclinical studies have demonstrated its neuroprotective properties, particularly in models of optic nerve injury.[2][3][4] This document outlines the effective dosages, administration routes, and experimental procedures to assess the neuroprotective capacity of brimonidine in the rat optic nerve crush model, a widely used paradigm to study retinal ganglion cell (RGC) death and axonal degeneration. The neuroprotective mechanism of brimonidine is believed to involve the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and the activation of pro-survival signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the neuroprotective effects of this compound in the rat optic nerve crush model.
Table 1: Intraperitoneal Administration of this compound
| Dosage | Animal Model | Treatment Regimen | Key Findings | Reference |
| 1 mg/kg | Sprague-Dawley Rats | Daily injections, 1 hour before ONC and daily thereafter | RGC Density: 1281 ± 189 cells/mm² (Brimonidine) vs. 1060 ± 148 cells/mm² (Control). RGC Survival Rate: 61.0% ± 6.0% (Brimonidine) vs. 53.5% ± 8.0% (Control). | |
| 1 mg/kg | Adult Rats | Once per week, starting before or after IOP elevation | Significantly protected RGCs from elevated IOP-induced cell death. | |
| 2 mg/kg/day | Balb/c Mice | Two IP injections: one before ONC, one on day 1 post-ONC (in combination with topical drops) | RGC Density: 3625 ± 817.9 cells/mm² (Combination) vs. 2912 ± 1083 cells/mm² (Saline). |
Table 2: Intravitreal Administration of this compound
| Dosage | Animal Model | Treatment Regimen | Key Findings | Reference |
| 0.85-34 µM (single dose) | Sprague-Dawley Rats | Single intravitreal injection | Increased number of BDNF-positive RGCs by 55% to 166%. Elevated BDNF signal intensity in individual RGCs by 50%. 28% increase in total retinal BDNF expression. | |
| 2, 20, or 200 pmol (single dose) | Wistar Rats | Simultaneous injection with TNF | Exerted substantial axonal protection against TNF-induced optic nerve degeneration. | |
| 8.78 µg (in HSA nanoparticles) | Not Specified | Single intravitreal injection post-ONC | RGC loss of 26.19 ± 5.21% vs. 66.81 ± 4.34% in the control group. |
Table 3: Topical Administration of this compound
| Concentration | Animal Model | Treatment Regimen | Key Findings | Reference |
| 0.15% | Long Evans Rats | Twice daily for 7 days before ischemic injury | 60% increase in long-term axonal survival compared to controls. | |
| 0.2% | Balb/c Mice | Twice daily for 7 days post-ONC | RGC Density: 3360 ± 976.6 cells/mm² (Brimonidine) vs. 2140.2 ± 197.5 cells/mm² (NaCl). | |
| 2 mg/5 mL | Balb/c Mice | Twice daily for 7 days post-ONC | RGC Density: 2854 ± 1058 cells/mm² (Brimonidine drops) vs. 2912 ± 1083 cells/mm² (Saline). |
Experimental Protocols
Rat Optic Nerve Crush (ONC) Model
This protocol describes the surgical procedure to induce a crush injury to the optic nerve in rats.
Materials:
-
Adult Sprague-Dawley or Wistar rats
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine hydrochloride (0.5%)
-
Surgical microscope or loupes
-
Fine surgical scissors and forceps
-
Self-retaining microclip or fine forceps (e.g., Dumont #5) with a defined closing force (e.g., 40g)
-
Timer
-
Antibiotic ointment
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Apply a drop of topical proparacaine hydrochloride to the eye to be operated on for local anesthesia.
-
Under a surgical microscope, make a small incision in the conjunctiva on the superotemporal side of the eyeball.
-
Gently dissect the surrounding tissues to expose the optic nerve, taking care to avoid damage to the ophthalmic artery.
-
Carefully isolate the optic nerve from its sheath approximately 2 mm behind the globe.
-
Using a calibrated microclip or fine forceps, crush the optic nerve for a standardized duration (e.g., 60 seconds).
-
Release the clip and ensure that the retinal circulation is not compromised.
-
Reposition the conjunctiva and apply a small amount of antibiotic ointment to the eye to prevent infection.
-
Allow the animal to recover on a warming pad.
This compound Administration
a) Intraperitoneal (IP) Injection:
-
Prepare a solution of this compound in sterile saline to the desired concentration (e.g., 1 mg/ml).
-
Administer the solution via intraperitoneal injection at a dosage of 1 mg/kg body weight.
-
Injections can be given prophylactically (e.g., one hour before ONC) and/or as a daily post-treatment.
b) Intravitreal (IVT) Injection:
-
Prepare a sterile solution of this compound in balanced salt solution to the desired concentration (e.g., 0.85-34 µM).
-
Under anesthesia and using a surgical microscope, create a small pilot hole in the sclera approximately 1-2 mm posterior to the limbus using a 30-gauge needle.
-
Using a Hamilton syringe with a 33-gauge needle, slowly inject a small volume (e.g., 2-5 µl) of the brimonidine solution into the vitreous cavity.
-
Withdraw the needle and apply antibiotic ointment.
c) Topical Administration:
-
Apply a single drop (approximately 50 µl) of a commercially available this compound ophthalmic solution (e.g., 0.15% or 0.2%) to the cornea of the rat eye.
-
Treatment can be administered twice daily.
Assessment of Neuroprotection: Retinal Ganglion Cell (RGC) Quantification
This protocol describes the retrograde labeling and quantification of surviving RGCs.
Materials:
-
Fluorogold (or other retrograde tracer)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%)
-
Microscope with fluorescence capabilities
Procedure:
-
Retrograde Labeling (performed ~7 days before sacrifice):
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Expose the skull and identify the coordinates for the superior colliculus.
-
Inject a retrograde tracer such as 3% Fluorogold into both superior colliculi. This allows the tracer to be taken up by the RGC axons and transported back to the cell bodies in the retina.
-
-
Tissue Harvest and Preparation (at the experimental endpoint, e.g., 4 weeks post-ONC):
-
Euthanize the animal via an approved method.
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the retina and prepare it as a flat-mount on a microscope slide.
-
-
RGC Quantification:
-
Using a fluorescence microscope, capture images of the retina at predefined locations (e.g., central, middle, and peripheral regions).
-
Manually or with the aid of image analysis software, count the number of Fluorogold-labeled RGCs.
-
Calculate the RGC density (cells/mm²) and the survival rate by comparing the cell density in the injured eye to the contralateral, uninjured eye.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for brimonidine-mediated neuroprotection and a typical experimental workflow.
Caption: Proposed signaling pathway for brimonidine-mediated neuroprotection.
Caption: Experimental workflow for assessing brimonidine's neuroprotective effects.
References
- 1. Brimonidine promotes axon growth after optic nerve injury through Erk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of brimonidine on retinal ganglion cell survival in an optic nerve crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection in Glaucoma: Old and New Promising Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparing Brimonidine Tartrate Solutions for In Vitro Cell Culture
Introduction
Brimonidine tartrate is a potent and selective alpha-2 adrenergic agonist.[1][2] Primarily used in clinical settings to lower intraocular pressure in patients with glaucoma, its mechanism of action involves the inhibition of adenylate cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP).[1][2] In the context of in vitro cell culture, this compound is a valuable tool for investigating cellular signaling pathways, neuroprotection, and cellular responses to stress.[1] Its neuroprotective effects have been observed in various in vitro and animal models, suggesting its potential to mitigate damage from insults like ischemia and excitotoxicity.
Mechanism of Action
Brimonidine acts as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors. Activation of these receptors inhibits adenylyl cyclase, reducing the production of cAMP. This modulation of the cAMP pathway can influence a variety of downstream cellular processes. Studies have shown that brimonidine can also affect other signaling pathways, including the reduction of Akt signaling and the inhibition of p38 mitogen-activated protein kinase (MAPK) signaling. These actions can lead to changes in cell proliferation, differentiation, and survival.
Applications in Cell Culture
-
Neuroprotection Studies: Investigating the protective effects of brimonidine against neurotoxicity and oxidative stress in retinal cells, such as retinal pigment epithelium (RPE) and Müller cells.
-
Signaling Pathway Analysis: Elucidating the role of alpha-2 adrenergic receptor activation on intracellular signaling cascades, including cAMP, Akt, and MAPK pathways.
-
Cell Viability and Proliferation Assays: Assessing the impact of brimonidine on cell survival and growth in various cell types.
-
Cellular Stress Models: Using brimonidine to pretreat cells before exposing them to stressors like hydroquinone or amyloid-beta to evaluate its cytoprotective capabilities.
Key Considerations for In Vitro Use
-
Solubility and Stability: this compound is soluble in water and some organic solvents like dimethyl sulfoxide (DMSO). Stock solutions should be prepared in an appropriate solvent and stored under conditions that ensure stability. While stable under thermal stress, it can degrade in the presence of strong acids, bases, or oxidizing agents.
-
Concentration Range: The effective concentration of brimonidine can vary significantly depending on the cell type and the specific experimental endpoint. Concentrations ranging from low micromolar to higher doses have been reported in the literature. It is crucial to perform dose-response studies to determine the optimal concentration for a specific in vitro model.
-
Vehicle Controls: When using a solvent such as DMSO to prepare stock solutions, it is essential to include a vehicle control group in the experiment to account for any effects of the solvent on the cells.
Protocols for this compound Solution Preparation
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Calculate the Required Mass:
-
The molecular weight of this compound is 442.24 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 442.24 g/mol x 1000 mg/g = 4.42 mg
-
-
-
Weighing the Compound:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh 4.42 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex or gently pipette up and down until the powder is completely dissolved. A brief sonication step may be used if necessary.
-
-
Sterilization (Optional):
-
If the initial weighing was not performed under strict aseptic conditions, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the 10 mM stock solution to a final working concentration of 10 µM in cell culture medium.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes (15 mL or 50 mL)
Procedure:
-
Thaw Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
-
Calculate Dilution:
-
To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
For example, to prepare 10 mL of a 10 µM working solution:
-
Volume of stock = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of stock = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Prepare Working Solution:
-
In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
-
Application to Cells:
-
Remove the existing medium from the cultured cells and replace it with the freshly prepared brimonidine-containing medium.
-
Ensure that the final concentration of the solvent (DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%). In this example, the final DMSO concentration is 0.1%.
-
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various in vitro cell culture experiments.
| Cell Line(s) | Brimonidine Concentration(s) | Experimental Context | Reference |
| ARPE-19 (human retinal pigment epithelium), MIO-M1 (human retinal Müller cells) | 1/2x, 1x, 5x, 10x the clinical dose | Pretreatment before exposure to hydroquinone to assess cytoprotective effects. | |
| iHMGECs (immortalized human meibomian gland epithelial cells) | Not specified in direct concentrations, but dose-dependent effects observed | Investigating effects on Akt and p38 signaling, proliferation, and differentiation. | |
| HTM (human trabecular meshwork) cells | 10 µM | Assessing effects on TGF-β2-treated cells in 2D and 3D culture models. | |
| RPE and MIO cells | 1x, 2x, 5x the clinical dose | Pretreatment before exposure to amyloid-beta 1-42 to evaluate effects on cytotoxicity. |
*Note: The "1x" clinical dose was defined as 50 µL of 0.1% this compound solution in 4 mL of medium.
Example Experimental Protocol: Assessing Cytoprotection
This protocol is a generalized example based on methodologies used to study the protective effects of brimonidine on retinal cells exposed to a toxicant.
Objective: To determine if pretreatment with this compound protects cultured cells (e.g., ARPE-19) from cytotoxicity induced by a stressor (e.g., hydroquinone).
Workflow:
-
Cell Seeding:
-
Seed ARPE-19 cells into appropriate culture plates (e.g., 96-well plates for viability assays) at a density that allows them to reach confluence before the experiment.
-
Culture the cells in complete medium (e.g., DMEM/F-12 with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ incubator.
-
-
Brimonidine Pretreatment:
-
Once cells are confluent, replace the culture medium with serum-free medium containing various concentrations of this compound (e.g., prepared as in Protocol 2). Include a vehicle-only control group.
-
Incubate the cells for a pretreatment period, for example, 6 hours.
-
-
Exposure to Stressor:
-
After the pretreatment period, add the stressor (e.g., 100 µM hydroquinone) directly to the medium containing brimonidine. Do not remove the brimonidine solution.
-
Include control groups: untreated cells, cells treated with brimonidine alone, and cells treated with the stressor alone.
-
Incubate the cells for the desired exposure time, for example, 24 hours.
-
-
Endpoint Analysis:
-
Following the incubation period, perform assays to measure outcomes such as:
-
Cell Viability: Using assays like MTT or WST-1.
-
Oxidative Stress: Measuring reactive oxygen species (ROS) production.
-
Mitochondrial Health: Assessing mitochondrial membrane potential.
-
Cell Death/Membrane Integrity: Quantifying lactate dehydrogenase (LDH) release.
-
-
-
Data Analysis:
-
Analyze the data by comparing the results from the brimonidine-pretreated groups to the group treated with the stressor alone. Statistical analysis (e.g., ANOVA) should be used to determine significance.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing brimonidine's cytoprotective effects.
Brimonidine Signaling Pathway Diagram
Caption: Key signaling pathways modulated by brimonidine.
References
Application Notes and Protocols for Assessing Retinal Ganglion Cell Survival Following Brimonidine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and emerging methods to assess the neuroprotective efficacy of brimonidine on retinal ganglion cells (RGCs). The protocols and data presented are collated from preclinical studies and are intended to guide the design and execution of experiments aimed at evaluating RGC survival and function.
Introduction to Brimonidine's Neuroprotective Role
Brimonidine, a selective alpha-2 adrenergic receptor agonist, is widely used to lower intraocular pressure (IOP) in glaucoma patients. Beyond its hypotensive effects, extensive preclinical evidence demonstrates that brimonidine exerts direct neuroprotective effects on RGCs, promoting their survival and preserving function in various models of optic neuropathy.[1][2][3] The proposed mechanisms for this neuroprotection include the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF), activation of pro-survival signaling pathways such as Trk-MAPK/ERK and PI3K, and the inhibition of glutamate excitotoxicity.[1][4]
Experimental Models for Inducing RGC Degeneration
To assess the neuroprotective effects of brimonidine, various animal models that mimic the pathological conditions leading to RGC loss are employed. Common models include:
-
Optic Nerve Crush (ONC): A surgical procedure that induces acute mechanical injury to the optic nerve, leading to rapid and synchronized RGC death.
-
Laser-Induced Ocular Hypertension (OHT): Cauterization of episcleral veins to elevate IOP, simulating a key risk factor for glaucoma and causing chronic RGC degeneration.
-
Ischemia-Reperfusion (I/R) Injury: Transient elevation of IOP to induce retinal ischemia, followed by reperfusion, which leads to RGC death due to oxidative stress and inflammation.
Methods for Assessing RGC Survival and Function
A multi-faceted approach is crucial for a thorough assessment of brimonidine's neuroprotective effects. This includes quantifying surviving RGCs, evaluating their function, and analyzing the underlying molecular changes.
Quantification of RGC Survival
a) Retrograde Labeling with Fluorescent Tracers: This is a gold-standard technique to identify and count surviving RGCs with intact axons connected to their targets in the brain.
Experimental Protocol: Retrograde Labeling with Fluorogold
-
Animal Model: Utilize an appropriate model of RGC degeneration (e.g., ONC, OHT) in rodents.
-
Brimonidine Administration: Administer brimonidine via the desired route (e.g., intraperitoneal injection, topical eye drops, subcutaneous pump) according to the study design. A typical systemic dose is 1 mg/kg/day.
-
Tracer Injection: At a predetermined time point before sacrifice (e.g., 7 days), anesthetize the animal and place it in a stereotaxic frame.
-
Inject a 3% solution of Fluorogold into the superior colliculus on both sides of the brain to retrogradely label RGCs.
-
Tissue Processing: After a survival period of 2-7 days to allow for tracer transport, euthanize the animal and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde, dissect the retinas, and prepare them as flat mounts.
-
Cell Counting: View the retinal flat mounts under a fluorescence microscope. Capture images from standardized fields in the central, middle, and peripheral retina.
-
Count the fluorescently labeled RGCs manually or using automated image analysis software. Express the data as RGC density (cells/mm²) or as a percentage of survival compared to a control (contralateral or naive) eye.
b) Immunohistochemistry (IHC) for RGC-Specific Markers: This method allows for the identification of RGCs directly within retinal sections or flat mounts using antibodies against RGC-specific proteins like RBPMS (RNA Binding Protein with Multiple Splicing).
Functional Assessment of RGCs
a) Pattern Electroretinography (PERG): A non-invasive electrophysiological technique that measures the function of RGCs in response to a patterned visual stimulus.
Experimental Protocol: PERG Recording
-
Animal Preparation: Anesthetize the animal and place it on a heated platform to maintain body temperature.
-
Electrode Placement: Place a recording electrode on the cornea, a reference electrode in the mouth, and a ground electrode on the tail.
-
Stimulation: Present a pattern of alternating black and white bars on a monitor placed in front of the animal's eye.
-
Recording: Record the electrical responses from the retina. The PERG waveform consists of a positive peak (P1) and a negative trough (N2).
-
Analysis: Measure the P1-N2 amplitude and the latency of the P1 wave. A reduction in amplitude indicates RGC dysfunction or loss.
b) In Vivo Calcium Imaging: An advanced imaging technique to monitor the real-time activity of individual RGCs. This method involves transducing RGCs with a genetically encoded calcium indicator (e.g., GCaMP) via an adeno-associated virus (AAV) vector. A scanning laser ophthalmoscope (SLO) is then used to record the calcium signals in response to light stimuli.
Axonal Assessment
a) Anterograde Axonal Transport: This technique assesses the integrity of axonal transport from the RGCs to their targets in the brain.
Experimental Protocol: Anterograde Transport with Cholera Toxin Subunit B (CTB)
-
Tracer Injection: Two days before sacrifice, inject a fluorescently labeled CTB solution into the vitreous of the eye.
-
Tissue Processing: Euthanize the animal and dissect the superior colliculus.
-
Analysis: Quantify the fluorescence intensity in the superior colliculus, which corresponds to the amount of transported CTB. A decrease in fluorescence indicates impaired axonal transport.
b) Optic Nerve Histology: This method involves examining cross-sections of the optic nerve to assess axon survival and morphology.
Experimental Protocol: Optic Nerve Axon Quantification
-
Tissue Preparation: Dissect the optic nerves and process them for embedding in resin.
-
Sectioning and Staining: Cut semi-thin cross-sections and stain them with toluidine blue.
-
Imaging and Analysis: Capture high-resolution images of the optic nerve cross-sections.
-
Quantify the axon density (axons/mm²) and the total number of axons.
Quantitative Data Summary
The following tables summarize quantitative data from studies assessing the neuroprotective effects of brimonidine on RGCs.
Table 1: RGC Survival after Brimonidine Treatment in a Rat Optic Nerve Crush Model
| Treatment Group | RGC Density (cells/mm²) | RGC Survival Rate (%) |
| Control (Saline) | 1060 ± 148 | 53.5 ± 8.0 |
| Brimonidine (1 mg/kg) | 1281 ± 189 | 61.0 ± 6.0 |
Table 2: RGC Loss in a Rat Chronic Ocular Hypertension Model with Brimonidine Treatment
| Treatment Group | RGC Loss (%) after 3 weeks |
| Vehicle | 33 ± 3 |
| Brimonidine (0.5 mg/kg/day) | 26 ± 1 |
| Brimonidine (1 mg/kg/day) | 15 ± 2 |
Table 3: Functional Assessment of RGCs using PERG after Ischemia/Reperfusion Injury in Mice
| Treatment Group | PERG Amplitude (µV) |
| Control | 13.8 |
| I/R Injury | ~6.9 (50% reduction) |
| I/R + Brimonidine | Significantly higher than I/R group |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in brimonidine-mediated neuroprotection and a typical experimental workflow.
Caption: Brimonidine Signaling Pathways for RGC Neuroprotection.
Caption: Experimental Workflow for Assessing Brimonidine's Efficacy.
Conclusion
The assessment of brimonidine's neuroprotective effects on RGCs requires a comprehensive approach utilizing various in vivo models and a combination of histological, functional, and molecular techniques. The protocols and data presented here provide a framework for researchers to design robust experiments to further elucidate the therapeutic potential of brimonidine in treating optic neuropathies. The consistent finding across multiple studies is that brimonidine treatment leads to a significant increase in RGC survival and preservation of function, independent of its IOP-lowering effects.
References
- 1. Brimonidine prevents axonal and somatic degeneration of retinal ganglion cell neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Strategies for Retinal Ganglion Cell Degeneration: Current Status and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Brimonidine Enhances the Electrophysiological Response of Retinal Ganglion Cells through the Trk-MAPK/ERK and PI3K Pathways in Axotomized Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Brimonidine Tartrate In Situ Gels for Ocular Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conventional ophthalmic solutions for the treatment of conditions like glaucoma are often plagued by rapid precorneal elimination, leading to low bioavailability and the need for frequent administration. In situ gelling systems offer a promising alternative by undergoing a phase transition from a solution to a gel upon instillation into the eye, triggered by physiological cues such as temperature, pH, or ions.[1][2] This transformation increases the formulation's residence time on the ocular surface, allowing for sustained release of the active pharmaceutical ingredient, brimonidine tartrate, a highly selective α2 adrenergic receptor agonist used to lower intraocular pressure.[3][4][5] These application notes provide a detailed overview and protocols for the preparation and evaluation of this compound in situ gels.
Data Summary
The following tables summarize quantitative data from various studies on this compound in situ gels, providing a comparative overview of different formulations and their key characteristics.
Table 1: Formulation Compositions of this compound In Situ Gels
| Formulation Type | Gelling Agent(s) & Concentration | Viscosity Enhancer & Concentration | Drug Concentration (% w/v) | Other Excipients | Reference |
| Thermo-sensitive | Poloxamer 407 (15% w/v) | HPMC E50LV (1.5% w/v) | 0.2 | Benzalkonium chloride | |
| pH-triggered | Carbopol | HPMC | Not Specified | Not Specified | |
| pH-triggered | Carbopol 974P (0.6% w/v) | HPMC K15M (0.6% w/v) | Not Specified | Not Specified | |
| Ion-activated | Sodium Alginate (1-1.5%) | HPMC K4M or Carbopol 971P | Not Specified | Boric acid buffer, Benzalkonium chloride | |
| Ion-sensitive | Gellan Gum (0.45%) | - | 0.2 | Not Specified | |
| Nanoparticle-loaded Thermo-sensitive | Poloxamer-based | - | Not Specified (loaded in PLGA-TPGS nanoparticles) | - |
Table 2: Physicochemical and In Vitro Release Properties of Selected Formulations
| Formulation ID/Type | Viscosity (cP) | Gelling Conditions | Drug Content (%) | In Vitro Release (duration) | Key Findings | Reference |
| Poloxamer 407/HPMC E50LV | Not specified | Gels at 37°C | Satisfactory | Sustained over 8 hours | Formulation was sterile and non-irritant. | |
| Carbopol/HPMC (IGF8) | Not specified | Gels at pH 6.8 | 64-112% | 43.46±0.35% release in 120 min | Extended release over 8 hours. | |
| Carbopol 974P/HPMC K4M (F8) | Not specified | pH-triggered | Not specified | Sustained release profile | Improved intraocular pressure reduction compared to marketed eye drops. | |
| Sodium Alginate/HPMC K4M | Not specified | Ion-activated | Not specified | Sustained up to 6 hours | Excellent mucoadhesion. | |
| Gellan Gum (0.45%) | Not specified | Ion-sensitive | Not specified | High burst release, then sustained | Cmax was 2.7 times that of BRT eye drops. | |
| Nanoparticle-loaded in situ gel | Not specified | Thermo-sensitive | 74.85 ± 6.54% (Entrapment Efficiency) | 85.31 ± 3.51% release over 24 hours | 3.5 times higher transcorneal flux than marketed formulation. |
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of this compound in situ gels.
Protocol 1: Preparation of a Thermo-sensitive In Situ Gel
This protocol is based on a formulation utilizing Poloxamer 407 as the gelling agent.
Materials:
-
This compound
-
Poloxamer 407
-
Hydroxypropyl methylcellulose (HPMC)
-
Benzalkonium Chloride (as a preservative)
-
Purified Water
Procedure:
-
Polymer Dispersion: Disperse Poloxamer 407 and HPMC in cold purified water with continuous stirring. Maintain the temperature between 4-8°C to ensure complete dissolution of the polymers.
-
Drug Incorporation: Once a clear solution is obtained, dissolve this compound and benzalkonium chloride in a separate small volume of purified water.
-
Mixing: Add the drug solution to the polymer solution dropwise with constant, gentle stirring until a homogenous mixture is formed.
-
Volume Adjustment: Make up the final volume with cold purified water.
-
Storage: Store the formulation at 4°C. The formulation should be a liquid at this temperature and will gel upon warming to physiological temperature.
Protocol 2: Preparation of a pH-sensitive In Situ Gel
This protocol describes the preparation of a this compound in situ gel using Carbopol, a pH-sensitive polymer.
Materials:
-
This compound
-
Carbopol 974P
-
HPMC K4M
-
Sodium Chloride
-
Benzalkonium Chloride
-
Purified Water
Procedure:
-
HPMC Solution: Dissolve the desired amount of HPMC K4M in half the final volume of purified water and refrigerate to obtain a clear solution.
-
Carbopol Dispersion: Add the required quantity of Carbopol 974P to the HPMC K4M solution with continuous stirring and leave it overnight for 8-10 hours to hydrate completely.
-
Drug Solution Preparation: In a separate beaker, dissolve this compound (0.2% w/v), sodium chloride (0.85% w/v), and benzalkonium chloride (0.01% v/v) in a portion of the remaining purified water.
-
Final Mixing: Add the drug solution to the polymeric solution under constant stirring to achieve a uniform solution.
-
Volume Adjustment: Add purified water to make up the final volume to 100 ml.
Protocol 3: Preparation of an Ion-sensitive In Situ Gel
This protocol is for an ion-activated system using sodium alginate.
Materials:
-
This compound
-
Sodium Alginate
-
HPMC K4M or Carbopol 971P
-
Boric Acid Buffer
-
Benzalkonium Chloride
Procedure:
-
Polymer Hydration: Soak sodium alginate overnight in 50ml of Boric acid buffer. In a separate container, soak HPMC K4M or Carbopol 971P overnight in 25ml of Boric acid buffer.
-
Drug Solution: Dissolve this compound and benzalkonium chloride in 25ml of Boric acid buffer.
-
Polymer Mixing: Mix the sodium alginate and HPMC K4M/Carbopol 971P solutions together to get a clear solution.
-
Drug Incorporation: Slowly add the drug solution to the polymeric mixture with constant stirring.
-
Equilibration: Allow the formulation to equilibrate for 24 hours.
-
Aseptic Filling: Fill the final formulation into sterile glass containers under aseptic conditions.
Protocol 4: Characterization of Gelling Capacity
Procedure:
-
Place a specific volume (e.g., 2 ml) of the in situ gelling formulation in a test tube.
-
Immerse the test tube in a water bath maintained at 37 ± 0.5°C.
-
For thermo-sensitive gels, record the temperature at which the sol-gel transition occurs.
-
For pH-sensitive and ion-sensitive gels, add a specific volume of simulated tear fluid (pH 7.4) and observe the time taken for gelation to occur.
-
The gelling capacity can be visually assessed by inverting the test tube; a firm gel that does not flow is indicative of successful gelation.
Protocol 5: Measurement of Viscosity
Procedure:
-
Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the formulation.
-
For thermo-sensitive gels, measurements should be taken at both refrigerated (sol state) and physiological (gel state) temperatures.
-
For pH and ion-sensitive gels, measure the viscosity before and after the addition of simulated tear fluid.
-
Record the viscosity in centipoise (cP) at different shear rates to determine the rheological behavior (e.g., Newtonian, pseudoplastic).
Protocol 6: Determination of Drug Content
Procedure:
-
Accurately measure a known amount of the in situ gel formulation.
-
Dissolve the gel in a suitable solvent (e.g., simulated tear fluid) to ensure the complete release of the drug.
-
Filter the solution to remove any polymeric debris.
-
Analyze the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound.
-
Calculate the drug content as a percentage of the labeled amount.
Protocol 7: In Vitro Drug Release Study
Procedure:
-
Utilize a Franz diffusion cell for the in vitro release study.
-
Fill the receptor chamber with a known volume of simulated tear fluid (pH 7.4) and maintain the temperature at 37 ± 0.5°C with constant stirring.
-
Place a dialysis membrane (pre-soaked as per manufacturer's instructions) between the donor and receptor chambers.
-
Apply a known quantity (e.g., 1 ml) of the in situ gel formulation onto the dialysis membrane in the donor chamber.
-
At predetermined time intervals, withdraw samples from the receptor chamber and replace with an equal volume of fresh simulated tear fluid to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of in situ gelling.
Caption: Experimental workflow for the development and evaluation of this compound in situ gels.
References
- 1. crsubscription.com [crsubscription.com]
- 2. Research progress of in-situ gelling ophthalmic drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Preparation and Characterization of Ion-Sensitive this compound In Situ Gel for Ocular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Brimonidine Tartrate in Vitreous Humor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimonidine tartrate is a selective alpha-2 adrenergic agonist used in the treatment of glaucoma to lower intraocular pressure (IOP). Beyond its IOP-lowering effects, brimonidine has demonstrated neuroprotective properties for retinal ganglion cells, making it a molecule of significant interest in ophthalmology research and drug development.[1][2] Accurate quantification of brimonidine concentration in the vitreous humor is crucial for pharmacokinetic studies, evaluating drug delivery to the posterior segment of the eye, and understanding its therapeutic efficacy.[3][4]
These application notes provide detailed protocols for the quantification of this compound in vitreous humor using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5]
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Brimonidine Quantification in Vitreous Humor
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.6 ng/g |
| Accuracy (Intra-day and Inter-day) | Within 15% of nominal values |
| Precision (Intra-day and Inter-day) | Within 15% of nominal values |
| Internal Standard (IS) | Brimonidine-d4 |
Table 2: Reported Brimonidine Concentrations in Human and Animal Vitreous Humor
| Study Population | Dosing Regimen | Mean Vitreous Humor Concentration | Analytical Method |
| Human Patients | 0.1% this compound Ophthalmic Solution (twice daily for 1 week) | 4.8 ± 3.2 nM | LC-MS/MS |
| Human Patients (Phakic) | 0.1% this compound Ophthalmic Solution (twice daily for 1 week) | 4.9 ± 3.3 nM | LC-MS/MS |
| Human Patients (Pseudophakic) | 0.1% this compound Ophthalmic Solution (twice daily for 1 week) | 4.1 ± 2.4 nM | LC-MS/MS |
| Human Patients | 0.1% this compound and 0.5% Timolol Fixed-Combination (twice daily for 1 week) | 5.04 ± 4.08 nM | LC-MS/MS |
| Rabbits | Not specified | Cmax: 0.622 ± 0.318 ng/g (posterior vitreous) | LC-MS/MS |
| Monkeys | Single 400 µg Brimonidine DDS Intravitreal Injection | High levels (>100 ng/g) for 3-4 months | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation for Brimonidine Analysis in Vitreous Humor
This protocol is adapted from validated methods for the extraction of brimonidine from ocular tissues.
Materials:
-
Vitreous humor samples
-
Acetonitrile (ACN)
-
Deionized water
-
Brimonidine-d4 (Internal Standard)
-
Microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen vitreous humor samples on ice.
-
In a pre-weighed microcentrifuge tube, add a known amount of vitreous humor (e.g., 50-100 µL).
-
Prepare a stock solution of the internal standard (Brimonidine-d4) in a suitable solvent (e.g., methanol or ACN:water).
-
Add an appropriate volume of the internal standard stock solution to each vitreous humor sample to achieve a final concentration within the linear range of the assay.
-
Add an extraction solution of acetonitrile:water (1:1, v/v) to the sample. The volume of the extraction solution should be at least three times the volume of the vitreous humor.
-
Vortex the mixture for 1 minute.
-
Sonicate the sample for 15 minutes in a cold water bath.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of Brimonidine
This protocol outlines the conditions for the analysis of brimonidine in the prepared vitreous humor samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient: A suitable gradient to ensure separation of brimonidine and the internal standard from matrix components.
-
Column Temperature: 35-40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Brimonidine: m/z 292 -> 212
-
Brimonidine-d4 (IS): m/z 296 -> 216
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of brimonidine to the internal standard against the concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of brimonidine in the vitreous humor samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for quantifying brimonidine in vitreous humor.
Caption: Neuroprotective signaling pathway of brimonidine in retinal ganglion cells.
References
- 1. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combination of topical and systemic administration of brimonidine is neuroprotective in the murine optic nerve crush model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha2 adrenergic modulation of NMDA receptor function as a major mechanism of RGC protection in experimental glaucoma and retinal excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Brimonidine Efficacy in Experimental Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various experimental glaucoma models to assess the efficacy of brimonidine. The information is designed to guide researchers in selecting appropriate models and executing experiments to evaluate both the intraocular pressure (IOP)-lowering and neuroprotective effects of this alpha-2 adrenergic agonist.
Introduction to Brimonidine and its Role in Glaucoma
Glaucoma is a progressive optic neuropathy characterized by the degeneration of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss. Elevated intraocular pressure (IOP) is a major risk factor, and current treatments primarily focus on lowering IOP. Brimonidine is a selective alpha-2 adrenergic receptor agonist that lowers IOP by a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow.[1][2] Beyond its hypotensive effects, preclinical and some clinical studies suggest that brimonidine may also possess direct neuroprotective properties, making it a compound of significant interest in glaucoma research.[3][4][5]
Experimental Models for Brimonidine Efficacy Testing
A variety of in vivo, in vitro, and ex vivo models are available to study the effects of brimonidine on glaucoma pathology. The choice of model depends on the specific research question, available resources, and the desired focus on either IOP reduction, neuroprotection, or both.
In Vivo Models
Animal models are indispensable for studying the complex pathophysiology of glaucoma and the integrated physiological response to therapeutic interventions like brimonidine.
Rodent models are widely used due to their cost-effectiveness, well-characterized genetics, and the availability of established protocols.
-
Episcleral Vein Cauterization (EVC) in Rats: This model induces a chronic elevation of IOP by obstructing aqueous humor outflow. It is a reliable method to study the long-term effects of IOP on RGCs and the neuroprotective potential of brimonidine independent of its IOP-lowering effect when administered systemically.
-
Hypertonic Saline Injection in Rats: This technique involves injecting hypertonic saline into the episcleral veins to induce scarring and obstruction of aqueous outflow, leading to a gradual and sustained increase in IOP. This model mimics the chronic nature of glaucoma and is suitable for long-term efficacy studies of brimonidine.
-
Microbead-Induced Ocular Hypertension in Mice and Rats: This has become a popular model due to its reproducibility and the ability to control the extent of IOP elevation by varying the number of injected microbeads. Magnetic microbeads can be guided to the iridocorneal angle to block aqueous outflow. This model is particularly useful for screening the IOP-lowering effects of topical brimonidine formulations.
The ONC model bypasses IOP elevation and directly injures the RGC axons, providing a clear window to study the direct neuroprotective effects of compounds. This model is instrumental in demonstrating the IOP-independent neuroprotective efficacy of brimonidine.
This model simulates the ischemic damage that can contribute to glaucomatous neurodegeneration. It is useful for investigating the protective effects of brimonidine against ischemic insults to RGCs.
NHP models of experimental glaucoma, often induced by laser photocoagulation of the trabecular meshwork, offer a closer anatomical and physiological resemblance to human glaucoma. These models are valuable for late-stage preclinical evaluation of brimonidine delivery systems and long-term efficacy.
In Vitro Models
In vitro models allow for the study of cellular and molecular mechanisms in a controlled environment, isolating the direct effects of brimonidine on retinal cells.
-
Primary Retinal Ganglion Cell Cultures: Purified RGC cultures from neonatal rodents are used to directly assess the neuroprotective effects of brimonidine against various insults like glutamate excitotoxicity, oxidative stress, and hypoxia.
-
Retinal Cell Lines (e.g., RGC-5): While the RGC-5 cell line has been widely used, its origin has been debated. However, it has been used to study alpha-2 adrenergic receptor expression and potential direct effects of agonists.
Ex Vivo Models
Ex vivo models bridge the gap between in vitro and in vivo studies by maintaining the retinal tissue architecture.
-
Organotypic Retinal Explant Cultures: These cultures preserve the complex cellular interactions within the retina and are useful for studying RGC survival, axonal growth, and the effects of brimonidine in a tissue-like context.
-
Perfused Porcine or Rabbit Retina: These preparations can be used for electrophysiological recordings (e.g., ERG) to assess the functional effects of brimonidine on retinal signaling.
Data Presentation: Quantitative Efficacy of Brimonidine
The following tables summarize the quantitative data on the efficacy of brimonidine in various experimental glaucoma models.
Table 1: Effect of Brimonidine on Intraocular Pressure (IOP) Reduction in Ocular Hypertension Models
| Model | Species | Brimonidine Concentration/Dose | Route of Administration | IOP Reduction | Reference(s) |
| Microbead-Induced OHT | Mouse | 0.2% | Topical | Significant reduction, reaching baseline levels at 2-6 hours | |
| Microbead-Induced OHT | Mouse | Not specified | Topical | Reduction of 5.0 ± 0.3 mm Hg with repeated dosing | |
| Laser-Induced OHT | Rat | 0.5 and 1 mg/kg/day | Systemic | Little to no effect | |
| Hydrogel Delivery | Rat | Not specified | Intracameral | Significant and sustained reduction | |
| Microsphere Delivery | Rabbit | Single injection | Subconjunctival | Significant reduction for 28 days |
Table 2: Neuroprotective Effects of Brimonidine on Retinal Ganglion Cell (RGC) Survival
| Model | Species | Brimonidine Concentration/Dose | Outcome Measure | RGC Protection/Survival | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Laser-Induced OHT | Rat | 1 mg/kg/day | RGC Count | Reduced RGC loss from 33% to 15% | | | Optic Nerve Crush | Rat | 1 mg/kg | RGC Density | Survival rate of 61.0% vs 53.5% in control | | | Optic Nerve Crush | Mouse | 8.78 µg (intravitreal) | RGC Count | Reduced RGC loss from 66.81% to 26.19% | | | Ischemia-Reperfusion | Rat | 0.1% | RGC Count | Fully prevented RGC loss | | | Ischemia-Reperfusion | Rat | 0.001% - 0.1% | RGC Count | Dose-dependent increase in RGC survival (76% to 100%) | | | Glutamate Excitotoxicity (in vitro) | Rat | 1 µM | RGC Survival | Increased survival from 58.2% to 80.6% | | | Oxidative Stress (in vitro) | Rat | 1 µM | RGC Survival | Increased survival from 59.3% to 79.8% | | | Hypoxia (in vitro) | Rat | 1 µM | RGC Survival | Increased survival from 53.2% to 77.4% | | | Experimental Glaucoma | Non-human Primate | 67 µg and 200 µg (intravitreal DDS) | RGC Count | Significantly higher RGC counts relative to sham | |
Experimental Protocols
The following are detailed protocols for key experiments cited in these application notes.
Induction of Experimental Glaucoma
-
Animal Preparation: Anesthetize the mouse using an intraperitoneal injection of a ketamine/xylazine mixture. Apply a topical anesthetic (e.g., proparacaine) to the eye.
-
Microbead Preparation: Resuspend magnetic microbeads (e.g., 1-10 µm diameter) in sterile phosphate-buffered saline (PBS).
-
Injection: Using a 33-gauge needle attached to a Hamilton syringe, create a small tunnel incision through the cornea into the anterior chamber.
-
Inject 1-2 µL of the microbead suspension into the anterior chamber.
-
Bead Positioning: Immediately after injection, use a handheld magnet to guide the microbeads into the iridocorneal angle.
-
Post-operative Care: Apply a topical antibiotic to the eye. Monitor the animal until it has fully recovered from anesthesia.
-
IOP Monitoring: Measure IOP at baseline and regularly (e.g., daily or every other day) using a tonometer (e.g., TonoLab) to confirm sustained ocular hypertension.
Assessment of Brimonidine Efficacy
-
Animal Preparation: Anesthetize the animal (rat or mouse) with an appropriate anesthetic.
-
Stereotaxic Surgery: Place the animal in a stereotaxic frame. Expose the skull and identify the coordinates for the superior colliculi.
-
Tracer Application: Drill small holes in the skull over the superior colliculi. Apply a small piece of gelfoam soaked in Fluoro-Gold solution (e.g., 5% in saline) onto the surface of both superior colliculi.
-
Post-operative Care and Labeling Period: Suture the scalp and provide post-operative care. Allow 5-7 days for the retrograde transport of Fluoro-Gold to the RGCs.
-
Tissue Collection: Euthanize the animal and enucleate the eyes.
-
Retina Preparation: Dissect the retinas and prepare them as whole-mounts.
-
Quantification: View the retinal whole-mounts under a fluorescence microscope. Capture images from predefined areas of the retina and count the number of Fluoro-Gold labeled RGCs.
-
Animal Preparation: Dark-adapt the animal for at least 30 minutes. Anesthetize the animal and place it on a heated platform to maintain body temperature.
-
Electrode Placement: Place a corneal electrode on the eye, a reference electrode in the mouth, and a ground electrode subcutaneously.
-
Stimulation: Present a pattern stimulus (e.g., black and white reversing bars) on a monitor placed in front of the animal's eye.
-
Recording: Record the electrical responses from the retina using a specialized ERG system. Average multiple responses to improve the signal-to-noise ratio.
-
Data Analysis: Measure the amplitude and latency of the PERG waves (e.g., P1 and N2) to assess RGC function.
Signaling Pathways and Experimental Workflows
Brimonidine Signaling Pathway
Brimonidine exerts its effects primarily through the activation of alpha-2 adrenergic receptors. In the context of glaucoma, this leads to a reduction in IOP and potential neuroprotection.
Experimental Workflow for In Vivo Brimonidine Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of brimonidine in a rodent model of ocular hypertension.
References
- 1. Brimonidine Blocks Glutamate Excitotoxicity-Induced Oxidative Stress and Preserves Mitochondrial Transcription Factor A in Ischemic Retinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Microbead-induced ocular hypertens ... | Article | H1 Connect [archive.connect.h1.co]
Application Notes and Protocols for Long-Term Administration of Brimonidine Tartrate in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of brimonidine tartrate in various chronic disease models, with a primary focus on its neuroprotective and anti-inflammatory effects in ocular diseases. Detailed experimental protocols and quantitative data from preclinical studies are presented to guide researchers in designing and implementing their own investigations.
Quantitative Data Summary
The following tables summarize the key quantitative findings from long-term studies of this compound in animal models of chronic diseases.
Table 1: Neuroprotective Effects of this compound in Ocular Disease Models
| Animal Model | This compound Dose/Route | Duration of Treatment | Key Findings | Reference |
| Rat Chronic Ocular Hypertension | 1 mg/kg/day (subcutaneous osmotic pump) | 3 weeks | Prevented retinal ganglion cell (RGC) loss (15% loss with brimonidine vs. 33% with vehicle).[1] | [1] |
| Rat Optic Nerve Crush | 1 mg/kg (intraperitoneal) | Daily for 4 weeks | Increased RGC survival rate (61.0% ± 6.0% vs. 53.5% ± 8.0% in control).[2] | [2] |
| Non-Human Primate Experimental Glaucoma | 67 µg and 200 µg (intravitreal DDS) | Up to 12 weeks | Significantly reduced retinal nerve fiber layer (RNFL) thinning and increased RGC counts compared to sham.[3] | |
| Mouse Retinal Ischemia/Reperfusion | Topical eye drops | 72 hours post-injury | Preserved RGC function and maintained physiological levels of Brain-Derived Neurotrophic Factor (BDNF). | |
| Rat Ischemic Optic Neuropathy | 0.15% eye drops (twice daily) | 7 days prior to injury | Increased survival of optic axons (56.1% loss vs. 71% in control). |
Table 2: Anti-inflammatory Effects of this compound
| Disease Model | This compound Dose/Route | Duration of Treatment | Key Findings | Reference |
| Mouse Retinal Ischemia/Reperfusion | Topical eye drops | 72 hours post-injury | Reverted the upregulation of IL-6 and the downregulation of IL-10. | |
| Mouse Skin Inflammation (UV exposure) | 0.33% gel (topical) | Once daily for 4 days | Significantly prevented neutrophil infiltration by 53.9%. | |
| In vitro (Human Monocytes and Keratinocytes) | 30 µM | 24 hours | Markedly suppressed P. acnes-induced expression of IL-1β, IL-6, and IL-8 in monocytes. |
Table 3: Effects of Long-Term this compound Administration on Intraocular Pressure (IOP)
| Animal/Human Study | This compound Formulation | Duration of Treatment | Key Findings | Reference |
| Glaucoma/Ocular Hypertension Patients | 0.2% ophthalmic solution (twice daily) | 1 year | Mean peak IOP reduction of 6.5 mm Hg. | |
| Glaucoma Patients with Apraclonidine Allergy | 0.2% ophthalmic solution (three times daily) | Up to 18 months | Significant decrease in mean IOP from 20.5 ± 5.3 to 16.5 ± 4.2 mm Hg. | |
| Glaucoma-induced Rabbit Model | Subconjunctival microspheres/carrier system | 55 days | Sustained IOP reduction of 20 mmHg. |
Experimental Protocols
Induction of Chronic Ocular Hypertension in Rodents
a) Circumlimbal Suture Model (Rats and Mice)
This minimally invasive and reversible method induces a moderate and sustained elevation of IOP.
-
Anesthesia: Administer general anesthesia to the rodent.
-
Suturing: Using a "purse-string" technique, thread a suture through the conjunctiva around the equator of the eyeball, parallel to and behind the limbus.
-
Tension Adjustment: Gradually tighten the suture while monitoring IOP with a tonometer to achieve the desired pressure elevation.
-
Securing the Suture: Secure the suture with a second knot to maintain the tension.
-
Post-operative Care: Apply topical antibiotics to prevent infection and monitor the animal during recovery.
-
Duration: This model can maintain elevated IOP for up to 12 weeks. The suture can be removed to allow IOP to return to baseline.
b) Microbead Occlusion Model (Rats and Mice)
This model involves injecting microbeads into the anterior chamber to obstruct aqueous humor outflow.
-
Anesthesia: Anesthetize the animal.
-
Microbead Preparation: Prepare a sterile suspension of polystyrene microbeads (e.g., 15 µm diameter) at a concentration of 1 x 10^6 beads/mL.
-
Injection: Using a micropipette, inject a specific volume of the microbead suspension (e.g., 1-7 µL for rats, 1 µL for mice) into the anterior chamber of one eye. The contralateral eye can be injected with saline as a control.
-
IOP Monitoring: Regularly measure IOP using a tonometer. A single injection can elevate IOP for several weeks. Additional injections can extend the duration of hypertension.
-
Outcome Assessment: After the desired duration of IOP elevation, tissues can be harvested for histological analysis of RGC loss and optic nerve damage.
Optic Nerve Crush Model in Rats
This model is used to study acute optic nerve injury and subsequent RGC death.
-
Anesthesia: Deeply anesthetize the rat.
-
Surgical Exposure: Make a small incision in the conjunctiva to expose the optic nerve.
-
Crush Injury: Using a microclip with a defined force (e.g., 40g), crush the optic nerve for a specific duration (e.g., 60 seconds).
-
Post-operative Care: Suture the conjunctiva and apply topical antibiotics.
-
Brimonidine Administration: Administer this compound via the desired route (e.g., intraperitoneal injection of 1 mg/kg) at specified time points before and/or after the crush injury.
-
RGC Labeling and Quantification: At a predetermined time point post-crush (e.g., 23 days), retrogradely label the surviving RGCs by injecting a fluorescent tracer (e.g., Fluorogold) into the superior colliculus. After a few days to allow for tracer transport, sacrifice the animal, prepare retinal flat mounts, and quantify the density of labeled RGCs.
Signaling Pathways and Experimental Workflows
Signaling Pathways
a) Brimonidine's Neuroprotective Signaling Pathway
Brimonidine, a selective α2-adrenergic agonist, exerts its neuroprotective effects primarily through the activation of α2-adrenergic receptors on retinal ganglion cells. This activation is thought to trigger downstream signaling cascades that upregulate the expression of neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, promotes RGC survival and resilience to injury.
Caption: Brimonidine's neuroprotective signaling cascade.
b) Brimonidine's Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of brimonidine are also mediated by its interaction with α2-adrenergic receptors. This interaction can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of inflammatory signaling pathways. This results in the reduced expression of pro-inflammatory cytokines such as IL-6 and IL-8, and an increase in anti-inflammatory cytokines like IL-10.
Caption: Brimonidine's anti-inflammatory mechanism of action.
Experimental Workflows
a) Long-Term Brimonidine Efficacy Study in a Chronic Ocular Hypertension Model
This workflow outlines a typical long-term study to evaluate the efficacy of brimonidine in a chronic glaucoma model.
Caption: Workflow for a long-term brimonidine study.
b) Pre-clinical Safety and Carcinogenicity Study Workflow
This workflow illustrates the key phases of a long-term safety and carcinogenicity study for this compound.
Caption: Pre-clinical long-term safety study workflow.
References
- 1. Role of alpha-2 adrenergic receptors in neuroprotection and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of brimonidine on retinal ganglion cell survival in an optic nerve crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Brimonidine Tartrate Solubility in Phosphate-Buffered Saline
Welcome to the technical support center for brimonidine tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in standard phosphate-buffered saline (PBS)?
A1: The solubility of this compound in PBS at a pH of 7.2 is approximately 3 mg/mL[1]. However, it is crucial to recognize that this solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
A2: this compound's solubility is significantly influenced by pH. It is more soluble in acidic conditions and its solubility decreases as the pH increases[2][3]. This compound has a pKa of approximately 7.78[3][4]. At a pH below its pKa, the molecule is predominantly in its more soluble ionized form. As the pH approaches and surpasses the pKa, the less soluble unionized form becomes more prevalent, leading to decreased solubility.
Q3: Can I store this compound solutions in PBS?
A3: It is not recommended to store aqueous solutions of this compound for more than one day. The compound can degrade under various conditions, including acidic, alkaline, and oxidative environments. For optimal results, it is best to prepare fresh solutions for each experiment.
Q4: I am observing precipitation when dissolving this compound in PBS. What could be the cause?
A4: Precipitation upon dissolving this compound in PBS is a common issue and can be attributed to several factors:
-
pH of the PBS: Standard PBS preparations can have a pH ranging from 7.2 to 7.4. Given the steep decline in this compound solubility with increasing pH, even a slight variation in the PBS pH can lead to precipitation if you are working near its solubility limit.
-
Concentration: Attempting to prepare a solution with a concentration higher than the solubility limit at the specific pH of your PBS will result in precipitation.
-
Temperature: While less documented in the provided search results, temperature can influence solubility. Preparing solutions at room temperature is generally advised.
-
Purity of the compound: Impurities in the this compound powder could affect its solubility characteristics.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when preparing this compound solutions in PBS.
Issue 1: this compound powder is not fully dissolving in PBS.
-
Initial Troubleshooting Steps:
-
Verify Concentration: Ensure the target concentration does not exceed the known solubility limit of approximately 3 mg/mL in PBS at pH 7.2.
-
Check PBS pH: Measure the pH of your PBS. If it is higher than 7.2, the solubility of this compound will be lower.
-
Gentle Agitation: Vortex or sonicate the solution gently to aid dissolution. Avoid vigorous shaking that could introduce air bubbles and potentially lead to protein denaturation if working with biological samples.
-
-
Advanced Troubleshooting:
-
pH Adjustment: If the PBS pH is high, you can adjust it to a slightly more acidic pH (e.g., 6.8-7.0) by adding a small amount of dilute HCl. This should be done cautiously and with continuous pH monitoring to avoid overshooting the desired pH.
-
Prepare a Concentrated Stock in a More Soluble Solvent: this compound is soluble in DMSO. A concentrated stock solution can be prepared in DMSO and then diluted to the final concentration in PBS. Ensure the final concentration of DMSO is compatible with your experimental system, as it can have physiological effects.
-
Issue 2: The prepared this compound solution is cloudy or shows precipitation over time.
-
Initial Troubleshooting Steps:
-
Fresh Preparation: As recommended, aqueous solutions of this compound should be prepared fresh and not stored for extended periods. Cloudiness or precipitation can be a sign of degradation or the compound coming out of solution.
-
pH Stability: The pH of your PBS solution might be unstable, especially if it is not properly buffered. This can lead to a gradual increase in pH and subsequent precipitation of the this compound.
-
-
Advanced Troubleshooting:
-
Filtration: If immediate use is necessary and fine precipitation is observed, the solution can be filtered through a 0.22 µm syringe filter to remove undissolved particles. However, this does not address the underlying solubility issue and may result in a lower final concentration.
-
Alternative Buffer: If your experimental conditions allow, consider using a buffer with a slightly lower pH where this compound exhibits higher solubility.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~ 3 mg/mL | |
| Water | 34 mg/mL | |
| DMSO | ~ 1 mg/mL |
Table 2: pH-Dependent Solubility of this compound
| pH | Solubility | Reference |
| Acidic | Higher Solubility | |
| 5.0 - 8.0 | Spans more than two orders of magnitude, decreases sharply with increasing pH | |
| 7.2 | ~ 3 mg/mL | |
| 12.0 | Decreased aqueous solubility |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in PBS
-
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Vortex mixer or sonicator
-
Calibrated pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of PBS (pH 7.2) to achieve the target concentration (not exceeding 3 mg/mL).
-
Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
Verify the final pH of the solution.
-
Use the solution immediately after preparation. Do not store for more than one day.
-
Protocol 2: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex until the powder is fully dissolved.
-
Store the DMSO stock solution at -20°C for long-term storage.
-
For experiments, thaw the stock solution and dilute it to the final desired concentration in PBS immediately before use. Ensure the final DMSO concentration is compatible with your assay.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions in PBS.
Caption: Key factors influencing the solubility of this compound in aqueous solutions.
References
Technical Support Center: Optimizing Brimonidine Tartrate Dose to Minimize Systemic Side Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dose of brimonidine tartrate to minimize systemic side effects during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary systemic side effects associated with this compound administration?
A1: The most commonly reported systemic side effects include oral dryness, fatigue, drowsiness, and headache.[1][2][3] In some cases, more significant effects like dizziness, hypotension (lowered blood pressure), and bradycardia (slowed heart rate) have been observed, particularly at higher concentrations.[2][4] Infants and children may be more susceptible to severe systemic adverse effects such as lethargy, apnea, and coma.
Q2: How does the concentration of this compound in an ophthalmic solution influence the incidence of systemic side effects?
A2: There is a clear dose-dependent relationship between the concentration of this compound and the frequency and severity of systemic side effects. Lowering the concentration from 0.2% to 0.15% and further to 0.1% has been shown to significantly reduce the incidence of side effects like oral dryness, while maintaining comparable intraocular pressure (IOP)-lowering efficacy. A very low dose of 0.025% this compound, used for ocular redness, has an even more favorable safety profile with minimal systemic adverse events.
Q3: What is the pharmacokinetic profile of topically administered this compound and how does it lead to systemic exposure?
A3: After topical ocular administration, this compound penetrates the cornea to exert its therapeutic effect. However, a portion of the drug is absorbed into the systemic circulation via the conjunctiva, nasolacrimal duct, and nasal mucosa. Plasma concentrations typically peak within 0.5 to 4 hours after administration, and the drug has a systemic half-life of approximately 2 to 3 hours. Brimonidine is extensively metabolized by the liver, and its metabolites are primarily excreted in the urine.
Q4: Are there alternative formulations of this compound that can help reduce systemic absorption?
A4: Yes, several strategies are being explored to reduce systemic absorption and enhance ocular bioavailability. These include:
-
Gel-forming solutions: These increase the viscosity of the formulation, prolonging the contact time with the ocular surface and potentially reducing drainage into the nasolacrimal duct. Studies have shown that ophthalmic gels can improve therapeutic efficacy at lower concentrations and decrease systemic absorption compared to conventional eye drops.
-
Nanoparticle-based systems: Encapsulating this compound in nanoparticles, such as those made from PLGA-TPGS, can provide sustained release and improve corneal penetration, thereby potentially lowering the required dose and systemic exposure.
-
Vesicular formulations: Nanovesicular systems have demonstrated prolonged IOP-lowering activity compared to marketed formulations, suggesting a potential for reduced dosing frequency and systemic side effects.
-
Sustained-release implants: While still in development, these aim to provide long-term, controlled drug delivery directly to the eye, minimizing systemic drug levels.
Q5: What is the mechanism of action of this compound that leads to its therapeutic effect and systemic side effects?
A5: Brimonidine is a selective alpha-2 adrenergic receptor agonist. Its therapeutic effect in glaucoma is achieved through a dual mechanism: it reduces the production of aqueous humor and increases its outflow through the uveoscleral pathway. The systemic side effects are also mediated by its interaction with alpha-2 adrenergic receptors located outside the eye, such as in the central nervous system (leading to sedation and fatigue) and the cardiovascular system (leading to hypotension and bradycardia).
Troubleshooting Guides
Guide 1: Troubleshooting Unexpectedly High Systemic Side Effects in Preclinical Models
-
Problem: Observation of excessive sedation, hypotension, or other systemic side effects in animal models during experiments with this compound.
-
Troubleshooting Steps:
-
Verify Dosing and Administration Technique:
-
Confirm the concentration of the this compound solution.
-
Ensure the volume of the instilled drop is accurate and consistent.
-
Review the administration technique to minimize overflow from the conjunctival sac, which can lead to oral ingestion and increased systemic absorption.
-
-
Evaluate Formulation Characteristics:
-
Check the pH and osmolality of the formulation, as these can influence ocular comfort and retention time.
-
If using a novel formulation, assess its viscosity and release characteristics.
-
-
Consider Animal Strain and Individual Variability:
-
Be aware of potential differences in drug metabolism and sensitivity between different animal strains.
-
Monitor for individual animal variability in response.
-
-
Refine the Experimental Protocol:
-
Consider reducing the concentration of this compound.
-
Explore alternative, more viscous formulations to increase ocular residence time and reduce systemic runoff.
-
Implement nasolacrimal duct occlusion immediately after instillation for a short period to reduce systemic absorption.
-
-
Guide 2: Protocol for Adjusting Formulation to Alter Drug Release and Systemic Absorption
-
Objective: To modify a this compound formulation to prolong ocular contact time and reduce systemic uptake.
-
Procedure:
-
Incorporate a Viscosity-Enhancing Polymer:
-
Select a biocompatible polymer such as Carbopol 974P or HPMC E4M.
-
Prepare a series of formulations with varying concentrations of the chosen polymer.
-
Measure the viscosity of each formulation to identify a suitable range for ophthalmic use.
-
-
Develop a Nanoparticle-Based Formulation:
-
Utilize a method like the solvent evaporation technique to encapsulate this compound within biodegradable nanoparticles (e.g., PLGA).
-
Characterize the nanoparticles for size, zeta potential, and drug entrapment efficiency.
-
Incorporate the optimized nanoparticles into a thermosensitive in-situ gel for sustained release.
-
-
Evaluate In Vitro Release Profile:
-
Conduct in vitro drug release studies using a suitable method (e.g., dialysis bag) to compare the release profiles of the modified formulations against a standard solution.
-
-
Assess Precorneal Residence Time:
-
Perform in vitro or ex vivo studies to estimate the precorneal residence time of the new formulations.
-
-
Data Presentation
Table 1: Comparison of Systemic Side Effects with Different this compound Formulations
| Formulation Concentration | Preservative | Common Systemic Side Effects | Key Findings |
| 0.2% | Benzalkonium Chloride | Oral dryness, fatigue, drowsiness, headache | Higher incidence of systemic and ocular side effects compared to lower concentrations. |
| 0.15% | Purite® | Oral dryness (less common than 0.2%) | Statistically equivalent IOP-lowering to 0.2% with improved tolerability. |
| 0.1% | Purite® | Minimal systemic side effects reported. | Similar IOP-lowering efficacy as 0.2% with a further improved safety profile. |
| 0.025% | Not specified | Headache (similar to vehicle) | Used for ocular redness; no evidence of tachyphylaxis or significant rebound redness. |
Table 2: Pharmacokinetic Parameters of Topical this compound
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 4 hours | |
| Systemic Half-Life (t1/2) | Approximately 2-3 hours | |
| Protein Binding | Approximately 29% | |
| Metabolism | Extensive hepatic metabolism | |
| Elimination | Primarily urinary excretion |
Experimental Protocols
Protocol 1: In Vivo Assessment of Systemic Side Effects in a Rabbit Model
-
Objective: To evaluate and compare the systemic side effects of different this compound formulations in rabbits.
-
Materials:
-
New Zealand white rabbits
-
Different formulations of this compound (e.g., 0.2% solution, 0.1% gel)
-
Vehicle control
-
Apparatus for measuring blood pressure and heart rate
-
Observational scoring system for sedation
-
-
Methodology:
-
Animal Acclimatization: Acclimatize rabbits to the laboratory environment for at least one week.
-
Baseline Measurements: Record baseline blood pressure, heart rate, and sedation scores for each animal.
-
Drug Administration: Randomly assign animals to treatment groups. Instill a single drop of the assigned formulation into the conjunctival sac of one eye.
-
Post-Dose Monitoring:
-
Measure blood pressure and heart rate at regular intervals (e.g., 30, 60, 120, and 240 minutes) post-administration.
-
Observe and score sedation levels at the same time points using a standardized scale.
-
-
Data Analysis: Compare the changes in physiological parameters and sedation scores from baseline across the different treatment groups using appropriate statistical methods.
-
Protocol 2: Quantification of this compound in Plasma using UPLC-MS/MS
-
Objective: To determine the systemic exposure of this compound after topical ocular administration of different formulations.
-
Materials:
-
UPLC-MS/MS system
-
This compound analytical standard
-
Internal standard
-
Plasma samples from experimental animals
-
Reagents for protein precipitation and sample extraction
-
-
Methodology:
-
Sample Collection: Collect blood samples from animals at predetermined time points after topical administration of the this compound formulation. Process the blood to obtain plasma and store at -80°C until analysis.
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform protein precipitation using a suitable solvent (e.g., acetonitrile).
-
Add an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
UPLC-MS/MS Analysis:
-
Develop and validate a sensitive and specific UPLC-MS/MS method for the quantification of brimonidine in plasma.
-
Prepare a calibration curve using the analytical standard.
-
Analyze the experimental samples.
-
-
Pharmacokinetic Analysis:
-
Calculate the plasma concentration of brimonidine at each time point.
-
Determine key pharmacokinetic parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
-
Visualizations
Caption: Systemic absorption pathway of topically administered this compound.
Caption: Workflow for optimizing this compound dose and formulation.
Caption: Relationship between brimonidine dose and systemic side effects.
References
- 1. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Brimonidine ophthalmic (Alphagan P, Lumify, Qoliana): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Alphagan-P (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Brimonidine Tartrate Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of brimonidine tartrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: this compound is susceptible to degradation from three main factors:
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[1][2]
-
Light: this compound is photosensitive and can degrade when exposed to light, particularly UV radiation.[3]
-
pH: The stability of this compound is pH-dependent. It is less stable in strongly acidic and alkaline conditions.[1]
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is most stable in a slightly acidic to neutral pH range. Forced degradation studies have shown that it degrades in both strong acidic (e.g., 5 M HCl) and strong basic (e.g., 5 M NaOH) conditions.[1] For ophthalmic solutions, maintaining a pH that is close to physiological pH (around 7.4) is also important for patient comfort and to enhance bioavailability.
Q3: My this compound solution is showing a yellowish tint. What could be the cause?
A3: A yellowish tint can indicate the formation of degradation products. This is often a result of exposure to light or oxidative stress. It is recommended to perform analytical testing, such as HPLC, to identify and quantify any impurities.
Q4: Can I autoclave my this compound solution for sterilization?
A4: While thermal degradation studies have shown that this compound is relatively stable at elevated temperatures for short periods, autoclaving involves high heat and pressure, which could potentially accelerate degradation. The stability of the final formulation under autoclaving conditions should be thoroughly validated. Alternative sterilization methods, such as sterile filtration, should be considered.
Q5: What are the common degradation products of this compound?
A5: Degradation of this compound can result in the formation of several impurities. While specific degradation pathways are complex, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have been used to identify and characterize these products using techniques like HPLC and LC-MS.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in the this compound Solution
| Possible Cause | Troubleshooting Step |
| Photodegradation | Store the solution in a light-protective container (e.g., amber vials). Minimize exposure to ambient and UV light during experiments. |
| Oxidative Degradation | Prepare solutions using deoxygenated water. Consider purging the headspace of the container with an inert gas like nitrogen. |
| Incorrect pH | Measure the pH of the solution. Adjust to a stable pH range (typically slightly acidic to neutral) using a suitable buffer system. |
| Contamination with Metal Ions | Use high-purity water and reagents. Consider the use of a chelating agent like edetate disodium (EDTA) to sequester metal ions that can catalyze oxidation. |
Issue 2: Formation of Precipitates in the Solution
| Possible Cause | Troubleshooting Step |
| pH Shift | A change in pH can affect the solubility of this compound. Re-buffer the solution to the optimal pH range. |
| Interaction with Container | Ensure the container material is compatible with the this compound solution. Glass containers are generally inert. If using plastic, check for leachables. |
| Incompatibility with other Excipients | If other excipients are present, they may be interacting with the this compound. Review the compatibility of all formulation components. |
Data Summary
Table 1: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 5 M HCl | 24 hours | 40 °C | ~3.5% | |
| Base Hydrolysis | 5 M NaOH | 2 hours | 40 °C | ~4.4% | |
| Oxidation | 6% H₂O₂ | 24 hours | 40 °C | ~57.6% | |
| Thermal | - | 120 hours | 40 °C and 90 °C | Stable | |
| Photolytic | - | - | - | Not substantial |
Note: The extent of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Ophthalmic Solution
Objective: To evaluate the stability of a this compound ophthalmic solution under various stress conditions as per ICH guidelines.
Materials:
-
This compound ophthalmic solution
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Acid Degradation:
-
To 1 ml of the this compound solution, add 1 ml of 0.1 N HCl.
-
Keep the mixture at room temperature for 30 minutes.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Base Degradation:
-
To 1 ml of the this compound solution, add 1 ml of 0.1 N NaOH.
-
Keep the mixture at room temperature for 30 minutes.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 ml of the this compound solution, add 1 ml of 3% H₂O₂.
-
Keep the mixture at room temperature for 30 minutes.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the this compound solution in an oven at 50°C for 1 hour.
-
Cool to room temperature.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the this compound solution to UV light (366 nm) in a photostability chamber for 30 minutes.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and its degradation products in a solution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate buffer pH 3.5) and an organic solvent (e.g., methanol) in an 85:15 v/v ratio. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 246 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare standard solutions of this compound and any known impurities at various concentrations.
-
Prepare the sample solution (from the forced degradation study or stability testing) by diluting it to a suitable concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Strategies to prevent this compound degradation.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Brimonidine Tartrate and Tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with chronic brimonidine tartrate use.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the context of brimonidine, an alpha-2 adrenergic receptor agonist, this would manifest as a diminished physiological response (e.g., reduced intraocular pressure lowering, decreased vasoconstriction) despite continued drug application. This phenomenon is due to adaptive changes at the cellular level, primarily involving the alpha-2 adrenergic receptors.
Q2: Is there clinical evidence for tachyphylaxis with chronic this compound use?
A2: The clinical evidence is mixed and appears to be dependent on the concentration of brimonidine used and the clinical endpoint being measured.
-
Low-Dose Brimonidine (0.025%) for Ocular Redness: Multiple clinical trials have shown no evidence of tachyphylaxis with four-times-daily administration for up to one month.[1][2][3][4] The effectiveness in reducing ocular redness was maintained throughout the study periods.
-
Higher-Dose Brimonidine (0.15%) for Pupillary Miosis: In a study investigating the effect of 0.15% brimonidine on pupil diameter, all responding subjects experienced tachyphylaxis, with the antimydriatic effect diminishing over 18 days of once-daily use.[5]
Q3: Why do some studies report tachyphylaxis with brimonidine while others do not?
A3: The discrepancy is likely due to several factors:
-
Dosage and Concentration: Higher concentrations of brimonidine may lead to a more pronounced and rapid receptor desensitization. The 0.15% concentration used in the pupillometry study is significantly higher than the 0.025% concentration used in the ocular redness studies.
-
Receptor Reserve: Different tissues may have varying densities of alpha-2 adrenergic receptors. Tissues with a higher receptor reserve may be less susceptible to tachyphylaxis.
-
Endpoint Measured: The physiological response being measured can influence the observation of tachyphylaxis. The mechanisms regulating pupil size may be more sensitive to receptor desensitization than those controlling conjunctival vasoconstriction.
Q4: What are the molecular mechanisms underlying brimonidine-induced tachyphylaxis?
A4: Tachyphylaxis to alpha-2 adrenergic agonists like brimonidine involves several key molecular events at the receptor level:
-
Receptor Phosphorylation: Agonist binding can lead to the phosphorylation of the alpha-2 adrenergic receptor by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC). This phosphorylation event uncouples the receptor from its intracellular signaling partner, the G-protein.
-
Arrestin Binding: Phosphorylated receptors are targets for arrestin proteins, which further prevent G-protein activation and promote receptor internalization.
-
Receptor Internalization (Sequestration): The receptor-arrestin complex is internalized into endosomes, removing the receptors from the cell surface and making them unavailable for agonist binding.
-
Receptor Downregulation: With prolonged agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors in the cell.
Q5: What is the difference between tachyphylaxis and tolerance?
A5: Tachyphylaxis is characterized by a rapid and acute decrease in drug response, often occurring over a short period (minutes to days). Tolerance, on the other hand, is a more gradual process of decreased drug responsiveness that develops over a longer period of chronic exposure (weeks to months).
Troubleshooting Guides
Problem: Diminished or absent response to this compound in an in vitro cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Cell Line Issues | - Verify Receptor Expression: Confirm the presence and expression level of the target alpha-2 adrenergic receptor subtype in your cell line using techniques like RT-qPCR, Western blot, or radioligand binding. - Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Use cells within a validated passage range. - Mycoplasma Contamination: Test for mycoplasma contamination, as it can significantly alter cellular responses. |
| Reagent Quality | - This compound Integrity: Ensure the this compound solution is fresh and has been stored correctly. Consider preparing a fresh stock solution. - Vehicle Effects: The vehicle used to dissolve brimonidine may have its own effects on the cells. Always include a vehicle-only control. |
| Experimental Conditions | - Concentration and Incubation Time: Optimize the concentration of brimonidine and the incubation time. A dose-response and time-course experiment is highly recommended. - Serum in Media: Components in serum can sometimes interfere with receptor signaling. Consider performing experiments in serum-free media if appropriate for your cell line. |
| Tachyphylaxis/Desensitization | - Pre-incubation with Agonists: If cells have been pre-incubated with brimonidine or other adrenergic agonists, receptor desensitization may have occurred. Implement a "wash-out" period in fresh media to allow for receptor re-sensitization. - Assay Endpoint: The functional readout you are measuring (e.g., cAMP levels, calcium flux) may be subject to rapid desensitization. Consider using an endpoint that measures a more upstream event, such as receptor binding. |
Quantitative Data
Table 1: Clinical Studies on this compound and Tachyphylaxis
| Study Focus | Brimonidine Concentration | Duration of Treatment | Finding on Tachyphylaxis | Key Quantitative Result | Citation(s) |
| Ocular Redness | 0.025% | 29-30 days (QID) | No evidence of tachyphylaxis | Maintained significant reduction in investigator-assessed ocular redness scores compared to vehicle. | |
| Pupil Diameter | 0.15% | 18 days (QD) | Tachyphylaxis observed in all 9 responding subjects | Average maximum antimydriatic effect of -1.63 mm, which diminished over the treatment period. |
Experimental Protocols
Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Downregulation
Objective: To quantify the number of alpha-2 adrenergic receptors on the cell surface following chronic brimonidine treatment.
Materials:
-
Cells expressing the alpha-2 adrenergic receptor of interest.
-
Cell culture medium and supplements.
-
This compound.
-
Radiolabeled alpha-2 adrenergic antagonist (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).
-
Unlabeled alpha-2 adrenergic antagonist for determining non-specific binding (e.g., phentolamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Cell scraper.
-
Centrifuge.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle for a specified period (e.g., 24, 48, 72 hours) to induce potential receptor downregulation.
-
-
Membrane Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into a lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of a saturation curve.
-
Total Binding: Add a known amount of membrane protein and a saturating concentration of the radiolabeled antagonist.
-
Non-specific Binding: Add membrane protein, the radiolabeled antagonist, and a high concentration of the unlabeled antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform a saturation binding analysis (e.g., Scatchard plot) to determine the Bmax (maximum number of binding sites) for both the treated and untreated cells. A decrease in Bmax in the brimonidine-treated cells indicates receptor downregulation.
-
cAMP Accumulation Assay for Functional Desensitization
Objective: To assess the functional response of alpha-2 adrenergic receptors by measuring their ability to inhibit adenylyl cyclase and reduce cAMP levels, and to determine if this response is diminished after chronic brimonidine exposure.
Materials:
-
Cells expressing a Gi-coupled alpha-2 adrenergic receptor.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
A cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).
-
Cell lysis buffer (if required by the kit).
-
Plate reader compatible with the chosen detection kit.
Methodology:
-
Cell Culture and Pre-treatment:
-
Plate cells in a 96-well plate.
-
Pre-treat cells with this compound or vehicle for the desired duration to induce desensitization.
-
-
Washout and Acute Stimulation:
-
Gently wash the cells with serum-free medium to remove the pre-treatment drug.
-
Add fresh medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
Acutely stimulate the cells with a range of concentrations of this compound in the presence of a fixed concentration of forsklin. Forskolin will elevate basal cAMP levels, allowing for the measurement of inhibition by the Gi-coupled alpha-2 receptor.
-
-
cAMP Measurement:
-
Lyse the cells (if necessary for the chosen kit).
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.
-
-
Data Analysis:
-
Generate dose-response curves for brimonidine's inhibition of forskolin-stimulated cAMP accumulation in both the pre-treated and vehicle-treated cells.
-
A rightward shift in the EC50 or a decrease in the maximal inhibition in the brimonidine pre-treated cells indicates functional desensitization.
-
Visualizations
Caption: Brimonidine signaling pathway and mechanisms of tachyphylaxis.
Caption: Experimental workflow for studying brimonidine tachyphylaxis.
Caption: Troubleshooting guide for diminished brimonidine response.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. GloSensor™ cAMP Assay Protocol [promega.jp]
- 3. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Blood-Retina Barrier with Brimonidine Tartrate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving brimonidine tartrate formulations designed to overcome the blood-retina barrier.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using novel formulations of this compound for retinal delivery?
A1: Conventional this compound eye drops have low bioavailability (1-7%) due to ocular barriers like tear turnover and the cornea.[1][2][3] Novel formulations such as nanoparticles, liposomes, and in-situ gels are designed to enhance corneal penetration, prolong residence time, and provide sustained drug release, thereby improving drug delivery to the posterior segment of the eye, including the retina.[4][5]
Q2: What are the different types of nanoparticle formulations being explored for this compound delivery?
A2: Several types of nanoparticles have been investigated, including:
-
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: Often formulated with agents like Vitamin E TPGS to improve stability and drug release.
-
Eudragit-based nanoparticles: These are used to create prolonged-release formulations.
-
Chitosan nanoparticles: These bioadhesive polymers can prolong the residence time of the drug on the ocular surface.
-
Nanostructured Lipid Carriers (NLCs): These have shown promise for controlled brimonidine delivery and enhanced intraocular pressure reduction compared to solid lipid nanoparticles (SLNs).
Q3: How does brimonidine exert a neuroprotective effect on the retina?
A3: Brimonidine is a selective alpha-2 adrenergic receptor agonist. Stimulation of these receptors in the retina is believed to activate cell survival signaling pathways, upregulate neurotrophic factors like brain-derived neurotrophic factor (BDNF), and interfere with excitotoxic signaling, thereby promoting the survival of retinal ganglion cells.
Q4: What are the key characterization parameters for this compound nanoparticles?
A4: The key parameters to evaluate are:
-
Particle Size and Polydispersity Index (PDI): Determines the interaction with ocular tissues and stability.
-
Zeta Potential: Indicates the surface charge and stability of the nanoparticle dispersion.
-
Entrapment Efficiency (%EE): The percentage of the drug successfully encapsulated within the nanoparticles.
-
In Vitro Drug Release Profile: Characterizes the rate and duration of drug release from the formulation.
Q5: What in vitro models are suitable for studying drug transport across the blood-retina barrier?
A5: In vitro models are crucial for initial screening and mechanistic studies. Common models include:
-
Static single-cell culture models: Using retinal endothelial cells (like TR-iBRB2) to study specific transport kinetics.
-
Co-culture models: Combining retinal endothelial cells with other cell types like pericytes and astrocytes to better mimic the physiological barrier. These models can be used to measure trans-epithelial electrical resistance (TEER) and the permeability of tracer molecules.
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency (%EE) in Nanoparticle Formulations
| Potential Cause | Suggested Solution |
| High aqueous solubility of this compound. | Modify the preparation method. For instance, in double emulsion-solvent evaporation, adjusting the phase volume and pH can improve encapsulation. Using techniques like gelatinized core liposomes has been shown to achieve very high entrapment (up to 98%). |
| Inappropriate polymer or lipid concentration. | Optimize the concentration of polymers (e.g., PLGA, Eudragit) or lipids and cholesterol. A design of experiments (DoE) approach can systematically optimize these variables. |
| Issues with process variables (e.g., sonication energy, stirring speed). | Optimize process parameters such as the energy and duration of emulsification or homogenization. |
Issue 2: Formulation Instability (Aggregation, Drug Leakage)
| Potential Cause | Suggested Solution |
| Suboptimal Zeta Potential. | A low zeta potential can lead to particle aggregation. Modify the formulation by adding charged surfactants or polymers to increase electrostatic repulsion. A zeta potential of around -11.80 mV has been reported for stable PLGA-TPGS nanoparticles. |
| Improper Storage Conditions. | Store formulations at recommended temperatures (e.g., refrigerated). Studies have shown that storage at room temperature can lead to increased drug leaching and pH shifts. Lyophilization can also improve long-term stability. |
| Drug Degradation. | This compound is sensitive to oxidative and alkaline conditions. Ensure the pH of the formulation is controlled (typically between 6.6 and 7.4) and consider adding antioxidants if necessary. Protect from light. |
Issue 3: Poor Ex Vivo Corneal Permeation
| Potential Cause | Suggested Solution |
| Large Particle Size. | Aim for a smaller particle size (e.g., in the range of 115-150 nm) to facilitate transport across the corneal epithelium. |
| Formulation Lacks Permeation Enhancers. | Incorporate permeation enhancers. Vitamin E TPGS, used as a surfactant and matrix material in nanoparticle formulations, has been shown to improve transcorneal flux. Cationic lipids in liposomes can enhance interaction with the negatively charged cornea. |
| Rapid clearance from the corneal surface. | Incorporate the nanoparticle formulation into a mucoadhesive or thermosensitive in situ gel (e.g., using Poloxamer or gellan gum) to increase precorneal residence time. |
Issue 4: Inconsistent Results in Animal Studies (Intraocular Pressure - IOP)
| Potential Cause | Suggested Solution |
| Variability in Drug Administration. | Ensure a consistent volume and technique for instilling the eye drops. For in situ gels, gelation time and temperature are critical for consistent performance. |
| Animal Model Variability. | Use a sufficient number of animals per group to account for biological variability. Ensure the glaucoma model (if used) is consistently induced. In vivo studies in rabbits are commonly used to assess IOP-lowering effects. |
| Incorrect Sampling Time Points. | Design the pharmacokinetic study with appropriate time points to capture the peak concentration (Cmax) and area under the curve (AUC). Microdialysis coupled with LC-MS/MS can provide detailed pharmacokinetic profiles in the anterior chamber. |
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| PLGA-TPGS Nanoparticles | PLGA, Vitamin E TPGS | 115.72 ± 4.18 | 0.190 ± 0.02 | -11.80 ± 2.24 | 74.85 ± 6.54 | |
| Cationic Liposomes | Soya Lecithin, Cholesterol, Stearylamine | 150.4 | 0.203 | +30.62 | 55.17 | |
| Chitosan Nanoparticles | Chitosan, TPP | 270 - 370 | < 0.5 | N/A | 36 - 49 | |
| Nanovesicles | Span 60, Cholesterol | 298.0 - 587.9 | N/A | N/A | up to 32.27 | |
| Gelatinized Core Liposomes | Soya Lecithin, Gelatin | N/A | N/A | N/A | up to 98 | |
| NLCs | Precirol ATO 5, Oleic Acid | 151.97 ± 1.98 | N/A | -44.2 ± 7.81 | 83.63 ± 0.495 |
Table 2: Performance of Optimized this compound Formulations
| Formulation Type | Key Performance Metric | Value | Comparison (Marketed Solution) | Reference |
| PLGA-TPGS NP in situ gel | In Vitro Drug Release (24h) | 85.31 ± 3.51% | Sustained vs. rapid release | |
| PLGA-TPGS NP in situ gel | Transcorneal Flux (µg cm⁻² h⁻¹) | 136.32 | 38.60 (3.5x lower) | |
| PLGA-TPGS NP in situ gel | IOP Reduction (at 8h) | 34.46 ± 4.21% | 12.24 ± 2.90% (3x lower) | |
| Ion-Sensitive in situ gel | Cmax in Aqueous Humor (mg/L) | 8.16 | 2.7x lower | |
| Ion-Sensitive in situ gel | AUC in Aqueous Humor (mg·min/L) | 1397.08 | 3.4x lower | |
| Cationic Liposomes | Apparent Permeability (Papp) (cm·min⁻¹) | 1.011 ± 0.07 | >2-fold lower | |
| Nanovesicles | Duration of IOP reduction (h) | up to 7.5 | 3.5 |
Experimental Protocols
1. Preparation of PLGA-TPGS Nanoparticles
This protocol is based on the emulsion-solvent evaporation technique.
-
Organic Phase Preparation: Accurately weigh and dissolve PLGA and this compound in a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/emulsifier, such as Vitamin E TPGS.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy and duration of this step are critical variables.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. Wash the pellet multiple times with deionized water to remove any unentrapped drug and excess surfactant.
-
Final Product: Resuspend the nanoparticle pellet in a suitable vehicle or lyophilize for long-term storage.
2. In Vitro Drug Release Study
This protocol uses the dialysis bag method.
-
Preparation: Suspend a known amount of the this compound formulation (e.g., nanoparticle suspension or in situ gel) in a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: Place the dialysis bag in a container with a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the samples for this compound concentration using a validated analytical method such as HPLC-UV or spectrofluorimetry.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
3. Quantification of Brimonidine in Ocular Tissues by LC/MS/MS
This protocol is for the analysis of brimonidine in samples like aqueous humor, vitreous humor, and retina.
-
Sample Preparation:
-
Homogenize tissue samples (e.g., retina, iris/ciliary body) in an extraction solution (e.g., acetonitrile:water 1:1).
-
For fluid samples (e.g., aqueous humor), dilute with acetonitrile containing an internal standard (e.g., brimonidine-d4).
-
Vortex and sonicate the samples, then centrifuge to precipitate proteins.
-
-
Chromatography:
-
Inject the supernatant into a reverse-phase HPLC column (e.g., C18).
-
Use an isocratic mobile phase for separation.
-
-
Mass Spectrometry:
-
Perform detection using a tandem mass spectrometer (MS/MS) in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The m/z transitions are typically 292→212 for brimonidine and 296→216 for the internal standard.
-
-
Calibration: Construct a calibration curve using standard solutions of known concentrations (e.g., 1-1000 ng/mL) with a weighted linear regression (1/x²).
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating brimonidine formulations.
References
- 1. A validated stability-indicating HPLC method for determination of this compound in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Characterization of this compound Nanoparticles-loaded In Situ Gel for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-eudragit long-acting nanoparticles: formulation, optimization, in vitro and in vivo evaluation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Brimonidine Tartrate Stability in Long-Term Storage
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of brimonidine tartrate during long-term storage. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound and its formulations.
Issue: Discoloration or Precipitation in this compound Solution
Question: My this compound solution, which was initially clear and colorless, has developed a yellowish tint and/or contains visible particulate matter after long-term storage. What could be the cause and how should I proceed?
Answer:
Discoloration and precipitation are common indicators of chemical degradation. This compound is susceptible to degradation under certain conditions, leading to the formation of impurities that can alter the appearance of the solution.
Possible Causes:
-
Exposure to Light: Although generally considered relatively stable to photolytic stress, prolonged exposure to light, especially UV light, can contribute to degradation over time.
-
Temperature Fluctuations: Storage at temperatures outside the recommended range of 15°C to 25°C can accelerate degradation.[1] High temperatures, in particular, can lead to the formation of thermal degradants.
-
Incorrect pH: The pKa of brimonidine is 7.4.[2] Solutions with a pH that is too low or too high can promote hydrolysis. The pH of a 1% solution of this compound in water is approximately 3.5.
-
Oxidation: Exposure to oxidizing agents or even atmospheric oxygen over extended periods can lead to oxidative degradation. This compound has been shown to be particularly susceptible to oxidative stress.[2][3]
-
Interaction with Container/Closure: While studies have shown compatibility with materials like platinum-cured silicone tubes, SS 316L, nylon membrane filters, and certain plastic containers, interactions with other materials cannot be ruled out without specific compatibility studies.
Recommended Actions:
-
Quarantine the affected sample: Do not use the solution for experimental work as the presence of degradation products can lead to inaccurate and unreliable results.
-
Verify storage conditions: Confirm that the storage temperature, light exposure, and container are in accordance with the manufacturer's recommendations.
-
Perform analytical testing: Use a stability-indicating HPLC method to analyze the sample. This will help to identify and quantify the presence of any degradation products. Several validated RP-HPLC methods are available for this purpose.[4]
-
Review formulation components: If it is a formulated product, assess the potential for interactions between this compound and the excipients.
Issue: Unexpected Peaks in HPLC Chromatogram of a Stored Sample
Question: I am analyzing a long-term stability sample of this compound using HPLC and I'm observing new peaks that were not present in the initial analysis. How can I identify these and what do they signify?
Answer:
The appearance of new peaks in an HPLC chromatogram of a stability sample is a strong indication of degradation. A validated stability-indicating method should be able to separate the active pharmaceutical ingredient (API) from its degradation products.
Troubleshooting Steps:
-
Peak Purity Analysis: If your HPLC system has a photodiode array (PDA) detector, perform a peak purity analysis on the brimonidine peak to ensure it is not co-eluting with any impurities.
-
Forced Degradation Studies: To tentatively identify the nature of the degradation, you can perform forced degradation studies on a fresh sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). Comparing the retention times of the peaks generated under these controlled stress conditions with the unknown peaks in your stability sample can provide clues about the degradation pathway.
-
Mass Spectrometry (MS) Analysis: For definitive identification, couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the unknown peaks, which is crucial for determining their molecular weight and elemental composition, aiding in structural elucidation.
-
Review Literature on Known Degradants: Research has identified some degradation products of this compound. For instance, a thermal degradation product has been identified as a cyclized impurity, and a process-related impurity has been identified as 5-Bromo-quinoxalin-6-yl-cyanamide. Comparing the mass and fragmentation patterns of your unknown peaks with those reported in the literature can help in their identification.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: this compound should be stored at a controlled room temperature between 15°C and 25°C. It is also advisable to protect it from light. For formulated solutions, specific storage conditions, including in-use stability after opening the container, should be followed as recommended by the manufacturer.
Q2: How does pH affect the stability of this compound in solution?
A2: Brimonidine has a pKa of 7.4, meaning it will be significantly ionized at a pH below 6.5. The stability of this compound is pH-dependent. It is susceptible to degradation in both strongly acidic and strongly basic conditions. Therefore, maintaining the pH of a formulated solution within a stable range, typically using a suitable buffer system, is critical for its long-term stability.
Q3: What are the primary degradation pathways for this compound?
A3: Based on forced degradation studies, the primary degradation pathways for this compound are:
-
Hydrolysis: It degrades in the presence of strong acids and bases.
-
Oxidation: It is particularly sensitive to oxidative degradation.
-
Thermal Degradation: While more stable to heat than to hydrolytic or oxidative stress, thermal degradation can occur, leading to the formation of specific impurities like the BMT-cyclized impurity.
This compound is relatively stable under photolytic conditions.
Q4: Are there any known excipients that are incompatible with this compound?
A4: While comprehensive data on excipient incompatibility is limited, studies on specific formulations have not shown interactions with components of vesicular drug delivery systems or with materials like platinum-cured silicone, stainless steel 316L, and nylon filters. However, as a general rule, the potential for interaction with any new excipient should be thoroughly evaluated through compatibility studies. The presence of oxidizing agents in the formulation should be strictly avoided due to brimonidine's susceptibility to oxidation.
Data Presentation
Table 1: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Remaining this compound (%) | Reference |
| Acidic Hydrolysis | 5 M HCl | 40°C | 24 h | ~96.5 | |
| Basic Hydrolysis | 5 M NaOH | 40°C | 2 h | ~95.6 | |
| Oxidation | 6% H₂O₂ | 40°C | 24 h | ~42.4 | |
| Thermal (Aqueous) | Water Bath | 40°C | 120 h | Stable | |
| Thermal (Aqueous) | Water Bath | 90°C | 120 h | Stable | |
| Thermal (Dry Heat) | Oven | 105°C | 7 h | Stable | |
| Photolytic | Photostability Chamber | Ambient | - | Not substantially degraded |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
This protocol is a representative example based on published methods and may require optimization for specific applications.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: Diamonsil C18 column (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of phosphate buffer (10 mM, pH 3.5) containing 0.5% triethylamine and methanol in a ratio of 85:15 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 246 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Further dilutions can be made to the desired concentrations for calibration curves.
-
Sample Preparation: Dilute the this compound sample to be analyzed with the mobile phase to a concentration within the calibration range.
Protocol: Forced Degradation Study
-
Acid Hydrolysis: To a solution of this compound, add 5 M HCl and keep it in a water bath at 40°C for 24 hours.
-
Base Hydrolysis: To a solution of this compound, add 5 M NaOH and keep it in a water bath at 40°C for 2 hours.
-
Oxidative Degradation: To a solution of this compound, add 6% H₂O₂ and keep it in a water bath at 40°C for 24 hours.
-
Thermal Degradation:
-
Aqueous: Keep a solution of this compound in a water bath at 90°C for 120 hours.
-
Dry Heat: Keep solid this compound in an oven at 105°C for 7 hours.
-
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
After exposure to the stress conditions, the samples should be appropriately diluted and analyzed by a validated stability-indicating HPLC method.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A validated stability-indicating HPLC method for determination of this compound in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Frontiers | Development and Validation of a Robust Stability-Indicating Reversed Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantification of this compound and Timolol Maleate (Combigan®) in Bulk and Pharmaceutical Dosage Forms [frontiersin.org]
minimizing off-target effects of brimonidine in neuronal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of brimonidine in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of brimonidine?
Brimonidine is a potent and highly selective alpha-2 (α2) adrenergic receptor agonist.[1][2][3][4] Its primary mechanism of action is to bind to and activate α2-adrenergic receptors, which are G-protein coupled receptors. This activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] In neuronal cultures, this can modulate various downstream signaling pathways.
Q2: What are the known off-target effects of brimonidine?
While brimonidine is highly selective for α2-adrenergic receptors, potential off-target effects may arise from its interaction with:
-
Alpha-1 (α1) adrenergic receptors: Although brimonidine is approximately 1000-fold more selective for α2 over α1 receptors, at higher concentrations, it may exhibit some activity at α1 receptors.
-
Imidazoline receptors: Brimonidine has an imidazoline chemical structure and can bind to imidazoline receptors (I1, I2). The significance of this interaction can be species-dependent and may contribute to unexpected cellular responses.
Q3: What is a typical working concentration for brimonidine in neuronal cultures?
The optimal concentration of brimonidine can vary depending on the neuronal cell type and the specific experimental goals. However, published studies on neuronal and retinal cell cultures have used concentrations ranging from 0.1 µM to 10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup while minimizing potential off-target effects and cytotoxicity.
Q4: Can brimonidine affect neuronal viability?
At high concentrations, brimonidine has been reported to cause cytotoxicity in some cell types. It is crucial to assess cell viability using assays like MTT or LDH when establishing your experimental conditions. If you observe decreased viability, consider lowering the brimonidine concentration or reducing the incubation time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected or inconsistent experimental results. | Off-target effects: Brimonidine may be interacting with α1-adrenergic or imidazoline receptors, leading to unintended signaling cascades. | - Lower the concentration of brimonidine to a range where it is more selective for α2-receptors. - Use specific antagonists for α1-adrenergic (e.g., prazosin) and imidazoline receptors (e.g., idazoxan) to block potential off-target effects and confirm the involvement of α2-receptors. - Refer to the Receptor Binding Affinity table below to understand the concentration-dependent selectivity of brimonidine. |
| Decreased neuronal viability or signs of cytotoxicity. | High concentration of brimonidine: The concentration used may be toxic to your specific neuronal culture. Solvent toxicity: The solvent used to dissolve brimonidine (e.g., DMSO) may be causing cytotoxicity. Poor cell culture conditions: General issues with the health of the neuronal culture can exacerbate drug-induced toxicity. | - Perform a dose-response experiment to determine the maximum non-toxic concentration of brimonidine for your cells using a cell viability assay (see Experimental Protocols). - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your neurons (typically <0.1% for DMSO). Run a solvent-only control. - Review and optimize your neuronal culture protocol, including media composition, substrate coating, and cell density. |
| No observable effect of brimonidine on cAMP levels. | Low receptor expression: The neuronal culture may have low endogenous expression of α2-adrenergic receptors. Assay sensitivity: The cAMP assay may not be sensitive enough to detect small changes. Incorrect assay timing: The time point for measuring cAMP levels may not be optimal. | - Confirm the expression of α2-adrenergic receptors in your neuronal culture using techniques like RT-qPCR or Western blotting. - Use a highly sensitive cAMP assay, such as a FRET-based or HTRF assay. - Perform a time-course experiment to determine the optimal time point for measuring brimonidine-induced changes in cAMP levels. |
| Variability between experimental replicates. | Inconsistent cell plating: Uneven cell density across wells can lead to variable results. Drug preparation inconsistency: Errors in serial dilutions of brimonidine can introduce variability. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell health. | - Ensure a homogenous cell suspension and careful plating technique to achieve consistent cell numbers per well. - Prepare fresh drug dilutions for each experiment and use calibrated pipettes. - To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions and instead fill them with sterile PBS or media. |
Data Presentation
Table 1: Receptor Binding Affinity of Brimonidine
This table summarizes the binding affinities (Ki) of brimonidine for various adrenergic receptor subtypes. Ki is the inhibition constant, representing the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference(s) |
| Alpha-2A Adrenergic | 2.3 | |
| Alpha-2B Adrenergic | 33 | |
| Alpha-2C Adrenergic | 9.1 | |
| Alpha-1 Adrenergic | ~2300 (inferred from 1000-fold lower selectivity) | |
| Imidazoline I1 | Not consistently reported in nM, but affinity is present. | |
| Imidazoline I2 | Not consistently reported in nM. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the cytotoxicity of brimonidine on neuronal cultures.
Materials:
-
Neuronal culture in a 96-well plate
-
Brimonidine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Plate neurons at the desired density in a 96-well plate and allow them to adhere and differentiate.
-
Prepare serial dilutions of brimonidine in your complete culture medium. Include a vehicle-only control.
-
Carefully replace the medium in each well with the medium containing the different concentrations of brimonidine or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48 hours) in a cell culture incubator.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Functional Assessment of α2-Adrenergic Receptor Activation using cAMP Assay
This protocol outlines a method to measure changes in intracellular cAMP levels in response to brimonidine treatment.
Materials:
-
Neuronal culture
-
Brimonidine stock solution
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA, HTRF, or FRET-based)
-
Lysis buffer (provided with the kit or a suitable alternative)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Plate neurons in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with a serum-free or low-serum medium and allow the cells to equilibrate.
-
Prepare your brimonidine dilutions in the assay buffer.
-
To measure agonist activity, pre-treat the cells with various concentrations of brimonidine for a specified time (e.g., 15-30 minutes).
-
To measure the inhibition of stimulated cAMP production, after brimonidine pre-treatment, stimulate the cells with a known concentration of forskolin (e.g., 10 µM) for a defined period (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
Generate a dose-response curve to determine the EC50 of brimonidine for the inhibition of cAMP production.
Mandatory Visualizations
Caption: Brimonidine's primary signaling pathway.
Caption: Workflow for assessing brimonidine's effects.
Caption: Troubleshooting decision tree for brimonidine experiments.
References
- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical evaluation of brimonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
troubleshooting inconsistent results in brimonidine animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in brimonidine animal studies.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable intraocular pressure (IOP) lowering effects with brimonidine in my animal model?
A1: Inconsistent IOP reduction can stem from several factors:
-
Species-Specific Responses: The mechanism of brimonidine's IOP-lowering effect can differ between species. For instance, in rabbits, the effect is primarily mediated by ocular alpha-2 adrenoceptors, while in monkeys, a central nervous system "imidazoline" receptor appears to be involved.[1] Different species also exhibit varying sensitivity and metabolism.
-
Animal Strain: Even within the same species, different strains can show varied responses. For example, pigmented rabbits may show higher and more sustained drug concentrations in ocular tissues compared to albino rabbits due to melanin binding.[2]
-
Anesthesia: The type of anesthetic used can influence IOP. It is crucial to use a consistent anesthesia protocol and allow for IOP to stabilize before measurements.
-
Method of IOP Measurement: The accuracy and consistency of your tonometry technique are critical. Ensure proper calibration and technique to minimize measurement variability.
-
Drug Formulation and Administration: The pH, preservative (e.g., Purite® vs. benzalkonium chloride), and viscosity of the brimonidine solution can affect its ocular bioavailability.[3][4][5] Inconsistent drop volume or improper administration technique can also lead to variable dosing.
Q2: My results for brimonidine's neuroprotective effects are not consistent. What could be the cause?
A2: The neuroprotective effects of brimonidine can be influenced by:
-
Timing of Administration: Studies have shown that brimonidine administered before an ischemic injury can result in significant axon survival, whereas administration after the injury may not show a significant rescue effect.
-
Route of Administration: The route of administration (topical, intraperitoneal, intravitreal) significantly impacts the drug concentration reaching the retina and optic nerve. A combination of topical and intraperitoneal administration has been shown to improve retinal ganglion cell (RGC) survival in a mouse optic nerve crush model compared to topical administration alone.
-
Animal Model of Injury: The type and severity of the neuronal injury model (e.g., optic nerve crush, ischemia-reperfusion, chronic ocular hypertension) will influence the extent of damage and the potential for neuroprotection. The specific protocol for inducing the injury must be highly consistent.
-
Outcome Measures: The methods used to assess neuroprotection (e.g., RGC counting, axon quantification, electroretinography) have inherent variability. Consistent and standardized quantification methods are essential.
Q3: I am observing unexpected systemic side effects in my animals. Why is this happening?
A3: Brimonidine is a potent alpha-2 adrenergic agonist and can cause systemic effects, especially at higher doses or with systemic administration. These can include:
-
Cardiovascular Effects: Decreased heart rate and blood pressure have been observed in dogs and cats following brimonidine administration.
-
Sedation: Sedative effects have been noted in cats and mice.
-
Respiratory Depression: A decrease in respiratory rate has been reported in dogs.
-
Route of Administration: Systemic side effects are more likely with intraperitoneal or high-dose topical administration where the drug can enter systemic circulation.
Q4: How does the formulation of the brimonidine solution affect experimental outcomes?
A4: The formulation plays a critical role in the ocular bioavailability of brimonidine. Key factors include:
-
pH: A higher pH can increase the proportion of non-ionized brimonidine, which has higher membrane permeability and thus enhanced ocular absorption.
-
Preservatives: Formulations with Purite® have been shown to have higher ocular bioavailability in rabbits compared to those with benzalkonium chloride (BAK) or preservative-free solutions. BAK itself can have effects on the ocular surface that might confound results.
-
Viscosity: The viscosity of the formulation can affect the retention time of the drug on the ocular surface, influencing absorption.
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent IOP Lowering
| Issue | Potential Cause | Recommended Action |
| High variability in IOP readings | Inconsistent tonometry technique. | Standardize the method of IOP measurement, including the time of day, animal handling, and calibration of the tonometer. |
| Fluctuations due to anesthesia. | Use a consistent anesthesia protocol and allow for a stabilization period before taking measurements. | |
| Suboptimal IOP reduction | Insufficient drug bioavailability. | Consider the formulation's pH and preservative. A formulation with a higher pH and Purite® may improve ocular absorption. |
| Species-specific resistance. | Review literature for the responsiveness of the chosen animal species and strain to brimonidine. Consider a different model if necessary. | |
| Incorrect dosage. | Verify the concentration and volume of the administered dose. Refer to established protocols for the specific animal model. | |
| Tachyphylaxis (diminishing response) | Receptor downregulation. | Evaluate the dosing frequency. Chronic administration may lead to changes in receptor expression or sensitivity. |
Table 2: Troubleshooting Inconsistent Neuroprotection Results
| Issue | Potential Cause | Recommended Action |
| Lack of neuroprotective effect | Timing of administration relative to injury. | Administer brimonidine prior to inducing neuronal injury, as post-injury treatment may be less effective. |
| Insufficient drug concentration at the retina/optic nerve. | Consider a more direct route of administration, such as intravitreal injection, or a combination of topical and systemic administration. | |
| Severity of the induced injury. | Ensure the injury model is not overwhelmingly severe, which might mask any potential protective effects. Standardize the injury protocol meticulously. | |
| High variability in RGC/axon counts | Inconsistent injury induction. | Refine and standardize the surgical technique for models like optic nerve crush to ensure a consistent level of injury across all animals. |
| Subjectivity in quantification. | Use blinded observers for cell counting and employ stereological methods to ensure unbiased and accurate quantification. | |
| Discrepancy with published data | Differences in experimental protocols. | Carefully compare your protocol (animal model, drug dose, administration route, and timing) with the cited literature. |
Experimental Protocols
Protocol 1: Topical Brimonidine Administration in a Mouse Optic Nerve Crush Model
This protocol is adapted from studies investigating the neuroprotective effects of brimonidine.
-
Animal Model: Adult C57BL/6J or Balb/c mice are commonly used.
-
Anesthesia: Anesthetize the mouse with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Optic Nerve Crush Procedure:
-
Perform a lateral canthotomy to expose the posterior aspect of the globe.
-
Carefully dissect the connective tissue to visualize the optic nerve.
-
Using fine self-closing forceps, crush the optic nerve approximately 1-2 mm from the globe for 3-5 seconds. Ensure not to damage the ophthalmic artery.
-
Apply an antibiotic ointment to the eye post-surgery.
-
-
Brimonidine Administration:
-
Topical: Instill one 5 µL drop of 0.1% or 0.2% brimonidine tartrate ophthalmic solution onto the cornea twice daily, starting on the day of the optic nerve crush and continuing for the duration of the experiment (e.g., 7 days).
-
Intraperitoneal (for combined treatment): Administer an intraperitoneal injection of brimonidine at a dose of 1-2 mg/kg.
-
-
Outcome Assessment: After the designated treatment period, euthanize the animals and harvest the retinas for retinal ganglion cell quantification via immunohistochemistry (e.g., Brn3a or RBPMS staining) and flat-mounting.
Protocol 2: Intravitreal Brimonidine Administration in a Rabbit Model
This protocol is based on studies evaluating sustained-release brimonidine delivery.
-
Animal Model: New Zealand White or pigmented rabbits are suitable.
-
Anesthesia: Anesthetize the rabbit with a combination of intramuscular ketamine and xylazine. Apply a topical anesthetic to the eye.
-
Intravitreal Injection:
-
Using a sterile 30-gauge needle, perform a pars plana injection into the vitreous cavity.
-
Slowly inject 50-100 µL of the brimonidine formulation. For sustained-release implants, a specialized injector may be required.
-
-
Post-Injection Monitoring: Monitor the animal for any signs of inflammation, infection, or increased IOP. Apply a topical antibiotic.
-
Outcome Assessment: At predetermined time points, aqueous and vitreous humor, as well as retinal tissue, can be collected for pharmacokinetic analysis using LC-MS/MS to determine brimonidine concentrations.
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Brimonidine is a selective alpha-2 adrenergic receptor agonist. Its binding to the α2-receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is associated with both the IOP-lowering and neuroprotective effects of the drug.
Caption: Alpha-2 adrenergic receptor signaling cascade initiated by brimonidine.
Experimental Workflow for Optic Nerve Crush Model
The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of brimonidine in a mouse optic nerve crush model.
Caption: Experimental workflow for a brimonidine neuroprotection study.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative ocular pharmacokinetics of brimonidine after a single dose application to the eyes of albino and pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation effects on ocular absorption of brimonidine in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Brimonidine and Clonidine: A Deep Dive into Alpha-2 Adrenergic Receptor Selectivity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the alpha-2 adrenergic receptor selectivity of brimonidine and clonidine reveals significant differences in their pharmacological profiles, providing critical insights for researchers, scientists, and drug development professionals. This guide offers a detailed comparison of their binding affinities, experimental methodologies for receptor analysis, and an examination of the downstream signaling pathways.
Brimonidine, a third-generation alpha-2 adrenergic agonist, demonstrates substantially higher selectivity for the alpha-2 adrenergic receptor over the alpha-1 receptor compared to the prototypical alpha-2 agonist, clonidine.[1] This enhanced selectivity is a key factor in its clinical utility, particularly in minimizing the alpha-1 mediated side effects associated with less selective agonists.
Quantitative Analysis of Receptor Binding Affinity
The binding affinities of brimonidine and clonidine for the three alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C) have been determined through radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity, is presented in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | α1 (Selectivity vs α2) |
| Brimonidine | 3.7 ± 0.8 | 512 ± 3 | 120 ± 13 | ~1000-fold more selective for α2 |
| Clonidine | 11 ± 3 | 40 ± 4 | 134 ± 4 | Activates α1 and α2 with similar potencies |
Data compiled from published studies.
Preclinical studies have shown that brimonidine is approximately 1000-fold more selective for the alpha-2 versus the alpha-1 adrenoceptor.[2] In contrast, in vitro functional assays have indicated that clonidine activates both alpha-1 and alpha-2 receptors with similar potencies.[3] This significant difference in selectivity profiles is a critical consideration in the development and application of these compounds.
Experimental Protocols
The determination of binding affinities and functional potencies of compounds like brimonidine and clonidine relies on standardized in vitro assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of brimonidine and clonidine for alpha-1 and alpha-2 adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., α2A, α1A).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-rauwolscine for α2 receptors, [3H]-prazosin for α1 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (brimonidine or clonidine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
These assays measure the cellular response following receptor activation.
cAMP Inhibition Assay (for α2 receptors):
-
Cell Culture: Cells expressing the target alpha-2 receptor subtype are cultured.
-
Treatment: Cells are treated with forskolin (to stimulate adenylyl cyclase and increase cAMP levels) and varying concentrations of the agonist (brimonidine or clonidine).
-
Measurement: The intracellular cyclic AMP (cAMP) levels are measured using techniques like ELISA or TR-FRET.
-
Analysis: The concentration of the agonist that causes a 50% inhibition of forskolin-stimulated cAMP production (EC50) is determined.
[³⁵S]GTPγS Binding Assay:
-
Membrane Preparation: Cell membranes expressing the alpha-2 receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the agonist.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured.
-
Analysis: The EC50 value for G-protein activation is determined.
Signaling Pathways and Experimental Workflows
The activation of alpha-2 adrenergic receptors by agonists like brimonidine and clonidine initiates a cascade of intracellular events. The following diagrams illustrate the comparative selectivity and the downstream signaling pathway.
Conclusion
The superior alpha-2 selectivity of brimonidine over clonidine is a defining characteristic with significant implications for its pharmacological effects and clinical applications. This comparative guide provides researchers and drug development professionals with the essential data and methodologies to understand these differences. The provided diagrams offer a clear visualization of the receptor selectivity and the downstream signaling cascade, aiding in the rational design and evaluation of novel adrenergic receptor modulators.
References
- 1. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of brimonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1-adrenergic receptor agonist activity of clinical alpha-adrenergic receptor agonists interferes with alpha-2-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Neuroprotective Effects of Brimonidine Against Glutamate Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of brimonidine against glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative diseases of the eye. The performance of brimonidine is compared with other notable neuroprotective agents—Memantine, Coenzyme Q10, and Citicoline—supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from various studies, showcasing the neuroprotective effects of brimonidine and its alternatives on retinal ganglion cells (RGCs) subjected to glutamate-induced stress.
Table 1: Neuroprotective Effect of Brimonidine on Retinal Ganglion Cell (RGC) Survival
| Treatment | RGC Survival (%) | Study Model | Reference |
| Control (Glutamate-induced stress) | 58.2 ± 12.5 | Purified rat RGCs with 25 µM glutamate | [1][2] |
| Brimonidine (0.01 µM) + Glutamate | 56.8 ± 11 | Purified rat RGCs with 25 µM glutamate | [1] |
| Brimonidine (0.1 µM) + Glutamate | 64.5 ± 11 | Purified rat RGCs with 25 µM glutamate | [1] |
| Brimonidine (1.0 µM) + Glutamate | 80.6 ± 7.7 | Purified rat RGCs with 25 µM glutamate | [1] |
| Brimonidine (1.0 µM) + Yohimbine + Glutamate | 51.9 ± 7.4 | Purified rat RGCs with 25 µM glutamate |
Data presented as mean ± standard deviation.
Table 2: Comparative Neuroprotective Effects of Alternative Agents on Neuronal Survival
| Agent | Concentration | Neuroprotective Effect | Study Model | Reference(s) |
| Memantine | - | Reduced RGC death by 42% in a chronic low-dose glutamate model. | In vivo rat model with chronic glutamate elevation | |
| Coenzyme Q10 | - | Promoted RGC survival by approximately 29% in a glaucoma mouse model. | Glaucomatous DBA/2J mice | |
| Citicoline | 100 µM | Significantly reduced the rate of apoptosis in glutamate-treated retinal cultures. | Primary rat retinal cultures with 100 µM glutamate |
Direct comparative studies using identical experimental conditions are limited; therefore, data is compiled from individual studies on each agent.
Signaling Pathways in Neuroprotection
The neuroprotective mechanisms of brimonidine and its alternatives involve distinct signaling pathways that converge on the mitigation of glutamate-induced excitotoxicity.
Brimonidine Signaling Pathway
Brimonidine, an α2-adrenergic receptor agonist, exerts its neuroprotective effects through a multi-faceted mechanism. Activation of α2-adrenergic receptors on retinal ganglion cells leads to a reduction in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the function of N-methyl-D-aspartate (NMDA) receptors, a key player in glutamate excitotoxicity, by reducing calcium influx. Furthermore, brimonidine has been shown to upregulate the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which promotes neuronal survival. It also mitigates oxidative stress and preserves mitochondrial function in the face of ischemic injury.
Caption: Brimonidine's neuroprotective signaling cascade.
Alternative Neuroprotective Signaling Pathways
Memantine, Coenzyme Q10, and Citicoline offer neuroprotection through different mechanisms:
-
Memantine: As a non-competitive NMDA receptor antagonist, memantine directly blocks the ion channel of the NMDA receptor, thereby preventing excessive calcium influx that triggers excitotoxicity.
-
Coenzyme Q10: This antioxidant and essential component of the mitochondrial electron transport chain protects neurons by scavenging reactive oxygen species, preserving mitochondrial function, and inhibiting the upregulation of NMDA receptors and pro-apoptotic proteins like Bax.
-
Citicoline: Citicoline exerts its neuroprotective effects by stabilizing cell membranes, reducing glutamate-induced apoptosis, and preserving synaptic integrity.
Caption: Signaling pathways of alternative neuroprotective agents.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for standardized evaluation of neuroprotective compounds.
Glutamate-Induced Excitotoxicity in Primary Retinal Ganglion Cell Culture
This protocol outlines the induction of glutamate toxicity in cultured RGCs, a common model for studying neuroprotection.
Caption: Workflow for assessing neuroprotective agents.
Protocol Details:
-
Cell Culture: Primary RGCs are isolated from neonatal rat retinas and cultured in a serum-free medium supplemented with neurotrophic factors.
-
Treatment: After a stabilization period, cells are pre-treated with the neuroprotective agent (e.g., brimonidine at various concentrations) for a specified time (e.g., 24 hours).
-
Glutamate Exposure: Glutamate is added to the culture medium to a final concentration of 25-100 µM to induce excitotoxicity.
-
Incubation: Cells are incubated with glutamate for a period ranging from 24 to 72 hours.
-
Assessment: Cell viability and apoptosis are quantified using assays such as the MTT assay or TUNEL staining.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Incubation with MTT: Following the glutamate exposure period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Fixation and Permeabilization: Fix the cultured cells with 4% paraformaldehyde, followed by permeabilization with a solution containing 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Staining and Visualization: Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI). Visualize and quantify the apoptotic (TUNEL-positive) cells using fluorescence microscopy.
Conclusion
Brimonidine demonstrates significant neuroprotective effects against glutamate-induced toxicity in retinal ganglion cells, primarily through the activation of α2-adrenergic receptors and subsequent modulation of NMDA receptor function and upregulation of neurotrophic factors. While alternative agents like Memantine, Coenzyme Q10, and Citicoline also show promise in mitigating glutamate excitotoxicity, they operate through distinct mechanisms. The quantitative data presented, alongside the detailed experimental protocols, provide a valuable resource for researchers in the field of neuroprotection to compare these compounds and design future studies aimed at developing effective therapies for neurodegenerative diseases of the eye. Further direct comparative studies under standardized conditions are warranted to definitively establish the relative efficacy of these neuroprotective agents.
References
comparing efficacy of different brimonidine tartrate formulations in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of various brimonidine tartrate formulations for the treatment of glaucoma. The following sections detail the efficacy of these formulations, supported by experimental data from preclinical and clinical studies, to aid in research and development efforts.
This compound is a highly selective alpha-2 adrenergic receptor agonist that lowers intraocular pressure (IOP) by a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow[1][2][3][4][5]. While effective, conventional eye drop formulations of this compound often require frequent administration, leading to poor patient compliance. To address this, various novel formulations have been developed to prolong the drug's effect and improve its therapeutic profile.
Quantitative Comparison of Formulations
The following tables summarize the in vivo efficacy of different this compound formulations based on key performance indicators such as IOP reduction and duration of action.
Conventional Ophthalmic Solutions
| Formulation | Concentration | Animal Model/Subjects | Mean IOP Reduction | Duration of Action | Key Findings | Reference |
| This compound | 0.2% | POAG Patients | 5.70 mmHg (22.30%) | - | Statistically significant IOP reduction. | |
| Brimonidine Purite | 0.15% | POAG Patients | 6.10 mmHg (23.78%) | - | Comparable efficacy to 0.2% formulation with fewer side effects. | |
| Brimonidine Purite | 0.1% | POAG Patients | 6.35 mmHg (24.61%) | - | Similar IOP-lowering effect to 0.15% and 0.2% formulations. | |
| Brimonidine-Purite | 0.2% | Albino Rabbits | - | Peak at 0.33-1 hr | 1.4 to 1.5 times more ocularly bioavailable than Alphagan and preservative-free formulations. | |
| Preservative-Free Brimonidine | 0.15% | OAG & OHT Patients | Similar to preserved | 12 weeks | Better corneal tear film stability and patient satisfaction compared to preserved formulation. |
Sustained-Release Formulations
| Formulation Type | Composition | Animal Model | Maximum IOP Reduction | Duration of Action | Key Findings | Reference |
| Microspheres | Poly(lactic-co-glycolic) acid | Rabbits | Comparable to twice-daily 0.2% BT drops | 28 days | A single injection provided sustained IOP reduction. | |
| In Situ Gel | Carbopol 974P and HPMC K4M | Rabbits | Improved vs. marketed eye drops | > 5 hours | Prolonged drug action and improved IOP reduction. | |
| Nanovesicles | Span 60 and Cholesterol | Albino Rabbits | 16.77 ± 1.25 mmHg | 7.5 hours | Better ocular hypotensive activity than marketed drops. | |
| Gelatinized-Core Liposomes | Phosphatidylcholine and Gelatin | Glaucomatous Rabbits | Significant lowering | 24 hours | Enhanced and sustained pharmacological effect compared to drug solution. | |
| Nanoparticles | Eudragit | Glaucomatous Rabbits | Several-fold increase in intensity | Prolonged | Improved therapy with increased intensity and duration of IOP decrease. | |
| Conjunctival Sac Insert | Silicone rubber with polydopamine/polyurethane coatings | Rabbits | Effective lowering | 21 days | Sustained IOP-lowering effect without invasive procedures. | |
| Intravitreal Implant (DDS) | - | Cynomolgus Monkeys | High retinal concentrations | ~3 months | Targeted and sustained drug delivery to the retina. |
Signaling Pathway of this compound
Brimonidine acts as a selective agonist for alpha-2 adrenergic receptors located on the ciliary body and blood vessels of the eye. Its binding initiates a signaling cascade that leads to a reduction in aqueous humor production and an increase in its outflow through the uveoscleral pathway.
References
- 1. Efficacy of three different formulations of brimonidine for control of intraocular pressure in primary open-angle glaucoma: A 6-week randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Frontiers | Effects of this compound 0.2 and 0.15% ophthalmic solution on the static and dynamic pupil characteristics [frontiersin.org]
- 5. Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validating Brimonidine's Mechanism of Action: A Comparative Guide for Neuronal Cell Types
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of brimonidine's performance with other alpha-2 adrenergic receptor agonists, supported by experimental data and detailed methodologies. The focus is on validating its mechanism of action across different neuronal cell types, particularly in the context of neuroprotection.
Brimonidine, a highly selective alpha-2 adrenergic agonist, is widely recognized for its role in lowering intraocular pressure in the treatment of glaucoma.[1][2] Beyond this primary function, a significant body of research has highlighted its neuroprotective effects on retinal ganglion cells (RGCs) and other neurons, independent of its pressure-lowering capabilities.[3][4][5] This guide delves into the molecular mechanisms underpinning brimonidine's neuroprotective actions, offering a comparative analysis with other alpha-2 agonists and providing detailed protocols for key validation experiments.
Comparative Analysis of Alpha-2 Adrenergic Agonists
The therapeutic and neuroprotective effects of brimonidine are mediated through its interaction with alpha-2 adrenergic receptors, which are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels. There are three main subtypes of alpha-2 receptors: α2A, α2B, and α2C. The differential binding affinities of various agonists to these subtypes can influence their specific cellular effects.
Binding Affinities of Alpha-2 Adrenergic Agonists
The following table summarizes the binding affinities (Ki, in nM) of brimonidine and other common alpha-2 adrenergic agonists for the three receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Agonist | α2A Affinity (Ki, nM) | α2B Affinity (Ki, nM) | α2C Affinity (Ki, nM) | Reference |
| Brimonidine | 3.7 ± 0.8 | 512 ± 3 | 120 ± 13 | |
| Clonidine | 11 ± 3 | 40 ± 4 | 134 ± 4 | |
| Guanfacine | Preferential for α2A | - | - | |
| Oxymetazoline | High affinity | Lower affinity | Lower affinity |
Guanfacine is reported to have a 15-20 times higher affinity for the α2A subtype compared to α2B and α2C, though specific Ki values were not found in the immediate search results.Oxymetazoline also shows a higher affinity for the α2A receptor.
Brimonidine exhibits a strong and selective affinity for the α2A adrenergic receptor subtype. This selectivity is a key factor in its mechanism of action, as the α2A subtype is prominently expressed in the central nervous system and is implicated in mediating the neuroprotective effects.
Signaling Pathways of Brimonidine in Neuronal Cells
Brimonidine's neuroprotective effects are not attributed to a single mechanism but rather to the modulation of multiple intracellular signaling pathways. The following diagram illustrates the primary signaling cascades activated by brimonidine in neuronal cells, particularly retinal ganglion cells.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Profile of guanfacine extended release and its potential in the treatment of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
Brimonidine Tartrate Demonstrates Neuroprotective Efficacy in Normotensive Glaucoma Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical studies reveals that brimonidine tartrate, an alpha-2 adrenergic agonist, exhibits significant neuroprotective effects in various animal models of normotensive glaucoma (NTG). These findings, independent of the drug's well-established intraocular pressure (IOP)-lowering properties, position brimonidine as a promising therapeutic agent for protecting retinal ganglion cells (RGCs) from degeneration, a hallmark of glaucomatous optic neuropathy.
This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways.
Comparative Efficacy of this compound in Normotensive Glaucoma Models
Brimonidine has been shown to enhance the survival of RGCs in several preclinical models that mimic the characteristics of normotensive glaucoma, where optic nerve damage occurs without elevated IOP.
Excitatory Amino-Acid Carrier 1 (EAAC1) Knockout Mouse Model
A key model for NTG involves mice deficient in the glutamate transporter EAAC1, which leads to RGC degeneration without increased IOP. In this model, treatment with brimonidine demonstrated a significant protective effect on RGCs.
Table 1: Efficacy of Brimonidine in the EAAC1 Knockout Mouse Model of Normotensive Glaucoma
| Treatment Group | Mean Number of Surviving Neurons in Ganglion Cell Layer (at 8 weeks) |
| Wild-Type (WT) Mice | 448 ± 8 |
| EAAC1 Knockout (KO) Mice (Untreated) | 356 ± 3 |
| EAAC1 KO Mice + Brimonidine | 396 ± 3 |
| Data sourced from a 2014 study on the effects of brimonidine in this NTG mouse model.[1] |
Optic Nerve Crush Model
The optic nerve crush model is another widely used method to study RGC death and neuroprotection independent of IOP. Studies using this model have shown that systemic administration of brimonidine leads to a higher survival rate of RGCs compared to control groups.
Table 2: Efficacy of Brimonidine in a Rat Optic Nerve Crush Model
| Treatment Group | RGC Density (cells/mm²) | RGC Survival Rate (%) |
| Control (Saline) | 1060 ± 148 | 53.5 ± 8.0 |
| Brimonidine (1 mg/kg) | 1281 ± 189 | 61.0 ± 6.0 |
| This study highlights a statistically significant increase in RGC density and survival with brimonidine treatment (P = .02 and P = .027, respectively).[2] |
Comparison with Timolol in an Ocular Hypertension Model
While not a normotensive model, studies in laser-induced ocular hypertension in rats provide a comparative context for brimonidine's neuroprotective effects against a standard IOP-lowering agent, timolol.
Table 3: Comparative RGC Loss in a Rat Model of Ocular Hypertension
| Treatment Group | Percentage of RGC Loss |
| PBS (Control) | 34.3 ± 1.2% |
| Timolol 0.5% | 24.3 ± 4.4% |
| Brimonidine 0.2% | 13.0 ± 1.9% |
| Brimonidine 0.2% + Timolol 0.5% (Fixed Combination) | 9.1 ± 3.9% |
| These results indicate that brimonidine provided significantly better RGC protection than timolol, and the combination therapy was the most effective.[3] |
Experimental Protocols
EAAC1 Knockout Mouse Model of Normotensive Glaucoma
-
Animal Model: Excitatory amino-acid carrier 1 (EAAC1) deficient (knockout) mice were used as a model for normotensive glaucoma. These mice exhibit progressive RGC loss without elevated IOP.[1]
-
Treatment: Brimonidine was administered to the EAAC1 KO mice.
-
Assessment: At 8 weeks, the retinas were analyzed to determine the number of surviving neurons in the ganglion cell layer. This was compared to untreated EAAC1 KO mice and wild-type mice.[1]
Optic Nerve Crush Model
-
Animal Model: Adult Sprague-Dawley rats were used.
-
Procedure: The optic nerve of one eye was surgically crushed for a set duration to induce RGC death.
-
Treatment: One group of rats received intraperitoneal injections of brimonidine (1 mg/kg), while the control group received saline injections. Injections were given one hour before the optic nerve crush and daily thereafter.
-
Assessment: After a set period (e.g., four weeks), RGCs were retrogradely labeled with a fluorescent tracer (e.g., Fluorogold) injected into the superior colliculus. The retinas were then flat-mounted, and the density and total number of surviving RGCs were quantified.
Signaling Pathways of Brimonidine's Neuroprotective Action
Brimonidine's neuroprotective effects are multifaceted and involve the activation of several intracellular signaling pathways that promote cell survival and inhibit apoptosis.
Experimental Workflow for Assessing Neuroprotection
The evaluation of neuroprotective agents like brimonidine in preclinical models typically follows a structured workflow to ensure robust and reproducible results.
References
A Comparative Analysis of Brimonidine and Betaxolol for Intraocular Pressure Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of brimonidine and betaxolol, two commonly prescribed medications for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. This analysis is based on data from multiple clinical studies to assist researchers and drug development professionals in understanding the relative efficacy, safety, and mechanisms of action of these two therapeutic agents.
Executive Summary
Brimonidine, a selective alpha-2 adrenergic agonist, and betaxolol, a selective beta-1 adrenergic antagonist, are both effective in lowering intraocular pressure. However, clinical evidence suggests that brimonidine may offer a greater reduction in IOP compared to betaxolol.[1][2][3][4] Brimonidine achieves its effect through a dual mechanism of reducing aqueous humor production and increasing uveoscleral outflow, while betaxolol primarily acts by decreasing aqueous humor production.[1] Both medications are generally well-tolerated, with some differences in their side effect profiles.
Data Presentation
The following tables summarize the quantitative data from comparative clinical trials of brimonidine 0.2% and betaxolol 0.25% or 0.5%.
Table 1: Efficacy in Intraocular Pressure (IOP) Reduction
| Parameter | Brimonidine 0.2% | Betaxolol 0.25%/0.5% | Study Details |
| Mean Decrease in IOP from Baseline (mmHg) | 5.8 to 5.96 mmHg | 3.8 to 5.07 mmHg | Data from multiple studies ranging from 4 weeks to 3 months. |
| Peak Mean Decrease in IOP from Baseline (mmHg) | 5.8 mmHg | 3.8 mmHg | 3-month, multicentered, randomized, double-masked, parallel-group study. |
| Trough Mean Decrease in IOP from Baseline (mmHg) | 3.9 mmHg | 3.2 mmHg | 3-month, multicentered, randomized, double-masked, parallel-group study. |
| IOP Reduction Rate after 8 weeks | 25.5% | 21.2% | Clinical trial comparing IOP-reduction efficacy after 8 weeks of administration. |
| Patients with ≥20% IOP Reduction | 64.2% | 47.4% | 4-week, multisite, double-masked, comparative clinical trial. |
| Clinical Success Rate | 74% | 57% | 4-month, prospective, double-masked, randomized, comparative, multicenter "real-life" clinical trial. |
Table 2: Comparative Safety and Tolerability
| Adverse Event | Brimonidine 0.2% | Betaxolol 0.25%/0.5% | Study Details |
| Ocular Blurring | Less frequent | More frequent | Statistically significant difference (p = 0.027) in a 3-month study. |
| Hyperemia (Redness) | Can occur | More frequent and severe in one study (p=0.011 and p=0.009 respectively). | 4-week, multisite, double-masked, comparative clinical trial. |
| Ocular Discomfort on Instillation | More comfortable | Less comfortable | Statistically significant difference (p = 0.036) in a 3-month study. |
| Systemic Side Effects | Dizziness, headache, fatigue, dry mouth/nose (generally slight). | Generally well-tolerated with no systemic adverse reactions reported in one study. | 2-month clinical trial. |
| Study Discontinuation due to Lack of Efficacy | 2.9% | 4.2% | 3-month, multicentered, randomized, double-masked, parallel-group study. |
Mechanisms of Action
Brimonidine and betaxolol lower IOP through distinct signaling pathways in the ciliary body of the eye.
Brimonidine: A selective alpha-2 adrenergic agonist, brimonidine binds to and activates alpha-2 adrenergic receptors in the ciliary epithelium. This activation initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP), which in turn reduces the production of aqueous humor. Furthermore, brimonidine enhances the outflow of aqueous humor through the uveoscleral pathway.
Betaxolol: As a selective beta-1 adrenergic antagonist, betaxolol blocks beta-1 adrenergic receptors in the ciliary epithelium. This blockade inhibits the downstream signaling pathway that leads to the production of aqueous humor, thereby reducing its secretion and lowering IOP.
Signaling Pathways
Caption: Brimonidine's dual mechanism of action on IOP.
Caption: Betaxolol's mechanism of action on IOP.
Experimental Protocols
The data presented in this guide are derived from prospective, randomized, double-masked, multicenter clinical trials. Below is a synthesized overview of the typical methodologies employed in these studies.
Study Design: The majority of studies were parallel-group, randomized, and double-masked to minimize bias. Treatment durations ranged from 4 weeks to 4 months.
Participant Population:
-
Inclusion Criteria: Participants were typically adults (18 years or older) diagnosed with open-angle glaucoma or ocular hypertension. Baseline IOP was generally required to be within a specified range, often between 22 and 34 mmHg. Patients were required to have a best-corrected visual acuity of a certain standard (e.g., 20/200 or better).
-
Exclusion Criteria: Common exclusion criteria included a history of significant ocular disease other than glaucoma, previous glaucoma surgery, active ocular infection or inflammation, known allergy or sensitivity to the study medications, uncontrolled systemic diseases, and pregnancy or breastfeeding.
Treatment Regimen:
-
Brimonidine was typically administered as a 0.2% solution, twice daily.
-
Betaxolol was administered as a 0.25% or 0.5% suspension, twice daily.
Efficacy and Safety Assessments:
-
Intraocular Pressure Measurement: IOP was the primary efficacy endpoint and was measured at baseline and at various follow-up visits. The standard method for IOP measurement was Goldmann applanation tonometry. Measurements were often taken at specific times of the day to assess peak and trough effects.
-
Safety and Tolerability: Adverse events were recorded at each study visit. This included both ocular and systemic side effects. In some studies, quality of life was also assessed using validated questionnaires like the Glaucoma Disability Index.
Experimental Workflow
Caption: Generalized workflow of comparative clinical trials.
References
- 1. droracle.ai [droracle.ai]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Comparison of the clinical success and quality-of-life impact of brimonidine 0.2% and betaxolol 0.25 % suspension in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the clinical success rates and quality of life effects of brimonidine tartrate 0.2% and betaxolol 0.25% suspension in patients with open-angle glaucoma and ocular hypertension. Brimonidine Outcomes Study Group II - PubMed [pubmed.ncbi.nlm.nih.gov]
Brimonidine's Anti-Apoptotic Efficacy in Retinal Cells: A Comparative Guide
Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of brimonidine's anti-apoptotic properties in retinal cells, supported by experimental data and detailed methodologies. Brimonidine, a selective alpha-2 adrenergic receptor agonist, demonstrates significant neuroprotective effects by modulating key signaling pathways involved in programmed cell death.
Brimonidine has been shown to protect retinal cells, particularly retinal ganglion cells (RGCs), from apoptosis in various models of retinal injury, including glaucoma, oxidative stress, and ischemia.[1][2] Its mechanism of action is independent of its intraocular pressure (IOP)-lowering effects and involves the direct activation of pro-survival pathways within retinal neurons.[2][3]
Mechanism of Action: Key Signaling Pathways
Brimonidine exerts its anti-apoptotic effects primarily through the activation of α2-adrenergic receptors on retinal cells.[4] This activation triggers a cascade of intracellular events that collectively shift the balance from a pro-apoptotic to a pro-survival state. The key pathways involved include:
-
PI3K/Akt Pathway Activation: Brimonidine stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell survival. Activated Akt phosphorylates and inactivates pro-apoptotic proteins while promoting the function of survival-related molecules.
-
Modulation of Bcl-2 Family Proteins: Treatment with brimonidine leads to the upregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. Concurrently, it attenuates the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is critical for maintaining mitochondrial integrity and preventing the release of cytochrome c, a key step in the intrinsic apoptotic pathway.
-
Upregulation of Neurotrophic Factors: The neuroprotective effect of brimonidine is also linked to the upregulation of brain-derived neurotrophic factor (BDNF) in the retina. BDNF is a potent neurotrophin that supports the survival and function of RGCs.
-
Reduction of Pro-Apoptotic Signaling: Brimonidine has been shown to reduce the levels of activated p38 MAP kinase (p38MAPK) and p53, two proteins involved in stress-induced apoptosis.
Comparative Efficacy Data
Studies have consistently demonstrated brimonidine's ability to reduce apoptosis in retinal cells across various experimental models. The following table summarizes key quantitative findings from comparative studies.
| Experimental Model | Apoptotic Stimulus | Treatment Group | Control/Alternative | Outcome Measure | Result | Citation |
| Human Retinoblastoma Cells | TNF-alpha | Brimonidine (10µM) | Positive Control | Apoptotic Cell Death | ~2.5-fold decrease in cell death compared to control. | |
| Rat Model of Glaucoma | Elevated IOP | Brimonidine | Timolol | Retinal Ganglion Cell Loss | Brimonidine prevented further cell loss ; Timolol had no effect. | |
| Rat Model of Glaucoma | Elevated IOP | Brimonidine | Vehicle | Retinal Ganglion Cell Loss | Brimonidine treatment significantly reduced ganglion cell degeneration. | |
| Rat Glaucoma Model | Glaucomatous Injury | Brimonidine Tartrate (BRT) | Melatonin (MEL) | TUNEL-positive RGCs | BRT significantly reversed the increase in apoptotic RGCs; MEL had no effect. | |
| Murine Optic Nerve Crush | Optic Nerve Crush | Brimonidine (Topical + IP) | Saline / Brimonidine (Topical only) | RGC Survival Rate | 81.5% survival with combination vs. ~65% in control groups. | |
| Rat Diabetic Retinopathy | Diabetes (STZ-induced) | Brimonidine | Balanced Salt Solution | TUNEL-positive cells in GCL | Significantly reduced apoptosis of retinal ganglion cells. |
Experimental Protocols
The confirmation of brimonidine's anti-apoptotic properties relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
In Vitro Apoptosis Induction and Assessment
This protocol describes a general workflow for testing the anti-apoptotic effects of brimonidine on cultured retinal cells subjected to an apoptotic stimulus.
Methodology:
-
Cell Culture: Purified rat retinal ganglion cells or a relevant cell line (e.g., human retinoblastoma cells) are cultured in appropriate media and conditions until they reach a desired confluency.
-
Treatment: Cells are pre-incubated with varying concentrations of brimonidine or a vehicle control for a specified period (e.g., 6 hours).
-
Apoptosis Induction: An apoptotic stimulus is introduced. Common methods include:
-
Oxidative Stress: Exposure to hydrogen peroxide (H₂O₂).
-
Excitotoxicity: Treatment with high concentrations of glutamate.
-
Inflammatory Stress: Addition of Tumor Necrosis Factor-alpha (TNF-α).
-
-
Apoptosis Assessment (24-48 hours post-induction):
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. Retinal cross-sections or cultured cells are fixed, permeabilized, and incubated with a TUNEL reaction mixture. Apoptotic nuclei are then visualized and quantified using fluorescence microscopy.
-
Western Blot Analysis: Cell lysates are collected to quantify the expression levels of key apoptotic proteins. Antibodies specific to Bcl-2, Bax, cleaved caspase-3, and phospho-Akt are used to probe the protein blots, allowing for a quantitative comparison between treatment groups.
-
Annexin V Staining: To detect early-stage apoptosis, cells are stained with fluorescently-labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane. Flow cytometry is often used for quantification.
-
In Vivo Models of Retinal Injury
Animal models are crucial for evaluating the neuroprotective effects of brimonidine in a physiological context.
Methodology:
-
Model Induction:
-
Chronic Ocular Hypertension (Glaucoma Model): Laser photocoagulation of the trabecular meshwork or injection of hypertonic saline into an episcleral vein is performed on rats or mice to induce a sustained elevation of IOP.
-
Ischemia-Reperfusion Injury: The retinal artery is temporarily occluded to induce ischemia, followed by reperfusion, mimicking ischemic events in the retina.
-
Diabetic Retinopathy Model: Diabetes is induced in rats using streptozotocin injection, leading to progressive retinal neurodegeneration.
-
-
Drug Administration: Brimonidine (e.g., 0.15% topical solution) or a control vehicle is administered to the animals, often twice daily. In some studies, systemic administration (intraperitoneal or subcutaneous) is used to confirm that the protective effects are independent of IOP lowering.
-
Functional and Histological Analysis:
-
Pattern Electroretinogram (PERG): This non-invasive technique is used to assess the function of retinal ganglion cells in live animals. A reduction in PERG amplitude indicates RGC dysfunction, and preservation of the amplitude in treated animals suggests a protective effect.
-
Histology and Immunohistochemistry: After a set period (e.g., 3-8 weeks), animals are euthanized, and their eyes are enucleated. Retinal whole mounts or cross-sections are prepared and stained. RGC survival is quantified by counting labeled cells (e.g., using NeuN staining). The expression of apoptotic markers can also be assessed via immunohistochemistry.
-
References
- 1. Brimonidine is neuroprotective against glutamate-induced neurotoxicity, oxidative stress, and hypoxia in purified rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Safety Operating Guide
Proper Disposal of Brimonidine Tartrate: A Guide for Laboratory Professionals
The safe and compliant disposal of brimonidine tartrate is a critical aspect of laboratory and pharmaceutical research. Adherence to proper disposal protocols is essential to protect environmental health and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste.
Immediate Safety and Handling Precautions
When handling this compound, particularly in its pure form or at high concentrations, it is imperative to use appropriate personal protective equipment (PPE). This includes NIOSH-approved respirators, chemical safety goggles, gloves, and protective clothing.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2][3] In case of accidental contact, wash exposed skin with soap and water and remove contaminated clothing.[1] For eye contact, rinse immediately with plenty of water and seek medical advice.[3]
Disposal Procedures for this compound Waste
This compound is not classified as a RCRA (Resource Conservation and Recovery Act) hazardous waste. However, it is crucial to dispose of it in accordance with all federal, state, and local regulations. The sewering of pharmaceutical waste is now broadly banned for healthcare facilities, and this principle should be applied in laboratory settings to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, expired materials, and contaminated labware (e.g., vials, pipette tips, gloves), in a designated, properly labeled, and sealed container.
-
Ensure the container is suitable for chemical waste and is kept closed when not in use.
-
-
Waste Neutralization (for spills):
-
In the event of a spill, contain the source if it is safe to do so.
-
Collect the spilled material using an absorbent, inert material.
-
Clean the spill area thoroughly.
-
-
Primary Disposal Method: Incineration:
-
The generally recommended method for the disposal of this compound is incineration.
-
Engage a licensed chemical destruction plant or a hazardous material disposal company to handle the final disposal. This ensures that the compound is destroyed in a controlled environment, often with flue gas scrubbing to minimize atmospheric emissions.
-
-
Alternative Disposal for Small Quantities (e.g., expired ophthalmic solutions):
-
Do not flush down the toilet or drain.
-
Mix the this compound (e.g., eye drops) with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the mixture less appealing to children and pets and prevents diversion.
-
Place the mixture in a sealed container, such as a sealable bag or an empty plastic container, to prevent leakage.
-
Dispose of the sealed container in the household trash.
-
Before disposing of the original packaging, remove or scratch out all personal and identifying information to protect privacy.
Quantitative Data and Regulatory Information
While specific quantitative limits for this compound in waste streams are not universally defined and depend on local regulations, the following table summarizes its regulatory status.
| Regulatory Information | Status | Citation |
| RCRA Hazardous Waste | Not Listed | |
| SARA Title III | Not Listed | |
| California Proposition 65 | Not Listed | |
| DOT Transportation | Not Regulated |
Researchers must consult their institution's environmental health and safety (EHS) department and local waste management authorities to ensure full compliance with all applicable regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Brimonidine Tartrate
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Brimonidine tartrate in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and maintaining a secure research environment.
Personal Protective Equipment (PPE) for Handling this compound
Researchers, scientists, and drug development professionals must use appropriate personal protective equipment (PPE) when handling this compound, particularly in its potent powder form. The following table summarizes the required PPE based on various laboratory operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting Powder | Chemical safety goggles or a face shield | Two pairs of powder-free nitrile gloves | NIOSH-approved respirator with a P100 filter | Disposable lab coat or gown, sleeve covers |
| Preparing Solutions | Chemical safety goggles | Powder-free nitrile gloves | Not generally required if handled in a fume hood | Lab coat |
| Administering to Cell Cultures | Safety glasses | Nitrile gloves | Not required | Lab coat |
| Cleaning and Decontamination | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Recommended if dealing with spills of powder | Lab coat or disposable gown |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
Pre-Handling Preparations
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, containers, and solvents, are within the containment area.
-
Prepare for Spills: Have a spill kit readily available. The kit should contain absorbent materials, appropriate decontaminating solutions, and waste disposal bags.
Handling Procedures
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above. For handling the powder, double gloving is recommended.
-
Weighing: Carefully weigh the required amount of this compound powder. Use gentle motions to avoid creating dust.
-
Solution Preparation: To prepare solutions, slowly add the powder to the solvent in a closed or partially closed container within the fume hood to prevent splashes and aerosol generation.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed plastic bag or container for hazardous waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[1][2][3]
Emergency Protocols
Spills
-
Evacuate: If a significant amount of powder is spilled, evacuate the immediate area and alert your supervisor and EHS.
-
Containment: For small spills, and only if you are trained and have the appropriate PPE, cover the spill with a damp paper towel to avoid raising dust.
-
Decontamination: Clean the area using a suitable decontaminating solution (e.g., a detergent solution followed by 70% ethanol). All cleanup materials must be disposed of as hazardous waste.[4][5]
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and EHS. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
